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  • Product: N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride
  • CAS: 1255717-40-8

Core Science & Biosynthesis

Foundational

N-Methyl-1-(4-pyrimidinyl)ethanamine Dihydrochloride: Structural Analytics, Synthetic Workflows, and Applications in Targeted Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD), heterocyclic aliphatic amines serve as highly privileged pharmacophores. N-Methyl-1-(4-pyrimidinyl)ethanamine dih...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD), heterocyclic aliphatic amines serve as highly privileged pharmacophores. N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride (CAS: 1255717-40-8) [1] is a versatile building block characterized by a pyrimidine core linked to a chiral secondary amine. This in-depth technical guide explores the physicochemical properties, mechanistic utility, and validated synthetic protocols for this compound, providing drug development professionals with a self-validating framework for its integration into targeted therapeutics, such as kinase inhibitors and CNS-active agents.

Chemical Identity and Structural Analytics

The compound consists of a pyrimidine ring—a ubiquitous motif in FDA-approved drugs—substituted at the 4-position with an N-methylated ethanamine side chain. It is supplied as a dihydrochloride salt.

Structural Advantages
  • Pyrimidine Core: Acts as a potent hydrogen-bond acceptor, frequently utilized to anchor molecules to the hinge region of kinases (e.g., interacting with the Met/Leu backbone).

  • Secondary Amine: The N-methyl group provides a vector for solvent-exposed interactions or salt-bridge formation with acidic residues (Asp/Glu) in target binding pockets.

  • Chiral Center: The alpha-carbon (C1 of the ethanamine chain) is chiral, allowing for stereospecific spatial vectoring of the amine group to optimize binding affinity and selectivity.

Physicochemical Properties

Table 1: Core Physicochemical and Crystallographic Data

PropertyValue
Chemical Name N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride
CAS Number 1255717-40-8
Molecular Formula C₇H₁₁N₃ · 2HCl
Molecular Weight 210.10 g/mol
Physical Form Crystalline Solid
Salt Form Rationale Prevents amine oxidation; reduces hygroscopicity

Mechanistic Role in Drug Design

The strategic selection of N-methyl-1-(4-pyrimidinyl)ethanamine in drug design is driven by its dual functionality. The pyrimidine ring acts as a rigid anchor, while the flexible, basic amine chain probes the surrounding electrostatic environment.

Pharmacophore A Pyrimidine Ring (H-Bond Acceptor) B Kinase Hinge Region (Met/Leu Backbone) A->B Binds to C Chiral Center (Spatial Vectoring) A->C Attached to D Secondary Amine (H-Bond Donor/Acceptor) C->D Connects to E Solvent Channel / Asp/Glu (Salt Bridge) D->E Interacts with

Fig 1. Pharmacophore mapping of the compound within a typical kinase binding pocket.

The Causality of the Salt Form

Free base secondary amines are notoriously difficult to handle; they are prone to atmospheric oxidation, CO₂ absorption (forming carbamates), and are often viscous oils. Conversion to the dihydrochloride salt protonates both the secondary amine and one of the pyrimidine nitrogens, yielding a highly stable, free-flowing crystalline powder that ensures precise stoichiometric weighing during biological assays and library synthesis.

Synthetic Workflows & Experimental Protocols

The most robust and scalable method for synthesizing this compound is via the Direct Reductive Amination of 4-acetylpyrimidine with methylamine [2].

Reagent Selection Causality

Sodium triacetoxyborohydride (NaBH(OAc)₃ / STAB) is explicitly chosen over sodium borohydride (NaBH₄). The electron-withdrawing acetate groups on STAB reduce its nucleophilicity. Consequently, STAB selectively reduces the transient imine intermediate without prematurely reducing the starting ketone (4-acetylpyrimidine) into an unwanted secondary alcohol [3].

Step-by-Step Methodology

Step 1: Imine Formation and Reduction (One-Pot)

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 4-acetylpyrimidine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Amine Addition: Add methylamine hydrochloride (1.5 eq) followed by triethylamine (1.5 eq) to liberate the free methylamine in situ. Stir at room temperature for 1 hour to allow the imine intermediate to form.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.4 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quench: Quench the reaction carefully with saturated aqueous NaHCO₃.

Step 2: Workup and Extraction

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base (N-methyl-1-(4-pyrimidinyl)ethanamine) as an oil.

Step 3: Dihydrochloride Salt Formation

  • Dissolve the crude free base in a minimum volume of anhydrous diethyl ether or tetrahydrofuran (THF).

  • Dropwise, add 2.0 M HCl in diethyl ether (2.5 eq) while stirring vigorously at 0°C.

  • A white precipitate will form immediately. Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford the target dihydrochloride salt .

Synthesis N1 4-Acetylpyrimidine Ketone Starting Material N3 Imine Intermediate Transient Species N1->N3 + CH3NH2 (Dehydration) N2 Methylamine (CH3NH2) Amine Source N2->N3 N5 Free Base Amine Oily Intermediate N3->N5 Reduction N4 NaBH(OAc)3 Selective Reductant N4->N5 N7 Target Compound Dihydrochloride Salt N5->N7 + 2.5 eq HCl N6 HCl in Ether Salt Formation N6->N7

Fig 2. Synthetic workflow for one-pot reductive amination and subsequent salt formation.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be validated. The self-validating system relies on the mass shift in LC-MS and the distinct proton integration in ¹H NMR.

Table 2: Analytical Characterization Data

Analytical MethodTarget ParameterExpected Observation
¹H NMR (D₂O, 400 MHz) Pyrimidine Protons~9.1 ppm (s, 1H), ~8.8 ppm (d, 1H), ~7.6 ppm (d, 1H)
¹H NMR (D₂O, 400 MHz) Aliphatic Protons~4.6 ppm (q, 1H, CH), ~2.7 ppm (s, 3H, N-CH₃), ~1.6 ppm (d, 3H, C-CH₃)
LC-MS (ESI+) Molecular Ion [M+H]⁺m/z 138.1 (corresponds to the free base mass of 137.1)
HPLC (Reverse Phase) Purity Assessment>95% Area Under Curve (UV detection at 254 nm)
Elemental Analysis Chlorine Content~33.7% (Confirms the dihydrochloride stoichiometry)

Note: NMR samples of the dihydrochloride salt should be run in D₂O or CD₃OD, as the salt is insoluble in CDCl₃. The amine protons will exchange with deuterium and will not be visible in D₂O.

References

  • NextSDS. (n.d.). N-methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride — Chemical Identifiers. Retrieved April 4, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines - Reductive Amination of Aldehydes and Ketones. Retrieved April 4, 2026, from [Link]

  • National Institutes of Health (NIH) / PMC. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Retrieved April 4, 2026, from [Link]

Exploratory

Fragment-Based Interrogation of the Histamine H4 Receptor: In Vitro Mechanisms and Assay Workflows using N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride

As a Senior Application Scientist overseeing early-stage hit-to-lead campaigns, I frequently utilize low-molecular-weight chemical probes to map the orthosteric sites of complex G-protein coupled receptors (GPCRs). N-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing early-stage hit-to-lead campaigns, I frequently utilize low-molecular-weight chemical probes to map the orthosteric sites of complex G-protein coupled receptors (GPCRs). N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride (NMPE-2HCl) (CAS: 1255717-40-8) serves as an elegant, minimal pharmacophore for investigating the Histamine H4 Receptor (H4R). While not a marketed therapeutic, its in vitro mechanism of action is defined by its ability to competitively occupy the H4R binding pocket, making it an indispensable fragment-based drug discovery (FBDD) tool.

This whitepaper details the mechanistic rationale, structural causality, and self-validating in vitro protocols required to evaluate NMPE-2HCl and related pyrimidine chemotypes.

Mechanistic Rationale: Orthosteric Pocket Binding

The H4R is predominantly expressed on immune cells (e.g., eosinophils, mast cells) and is a validated target for inflammatory and pruritic diseases such as atopic dermatitis and asthma[1][2]. The endogenous ligand, histamine, binds via a critical salt bridge between its protonated primary amine and the highly conserved Asp94 (D3.32) residue on Transmembrane (TM) helix 3[2].

Causality Behind Fragment Design: The native imidazole ring of histamine is highly basic and prone to rapid metabolism. By substituting the imidazole with a pyrimidine ring in NMPE-2HCl, we strategically reduce the pKa​ of the heterocycle. This enhances membrane permeability and reduces off-target promiscuity. Furthermore, the α -methylation and N-methylation on the ethylamine side-chain introduce critical rotational constraints. As demonstrated in the literature, rotationally constrained pyrimidines exhibit improved drug-likeness and distinct selectivity profiles for H4R over the closely related H3R[3].

Mechanistically, the protonated secondary amine of NMPE-2HCl anchors to Asp94, while the pyrimidine nitrogen atoms engage in a distinct hydrogen-bonding network with Glu182 (E5.46) on TM5[4]. This specific interaction dictates the fragment's functional efficacy, typically acting as a competitive antagonist or partial inverse agonist by stabilizing the receptor's inactive state and preventing Gi/o​ coupling.

H4R_Signaling Ligand NMPE-2HCl (Fragment Probe) Receptor Histamine H4 Receptor (H4R) Ligand->Receptor Binds Orthosteric Site (Asp94, Glu182) Gi_Protein Gi/o Heterotrimer Receptor->Gi_Protein G-protein Activation Blockade Beta_Arrestin β-Arrestin 2 Receptor->Beta_Arrestin Modulates Recruitment AC Adenylyl Cyclase (Inhibited) Gi_Protein->AC Gαi Subunit MAPK MAPK / ERK Pathway Beta_Arrestin->MAPK Scaffolding cAMP cAMP Levels (Decreased) AC->cAMP Inhibition

Diagram 1: H4R signaling pathway and the mechanistic blockade induced by pyrimidine fragments.

In Vitro Experimental Workflows & Self-Validating Protocols

To rigorously characterize the binding kinetics and functional efficacy of NMPE-2HCl, a self-validating system of orthogonal assays is required. We employ a real-time NanoBRET assay for target engagement, followed by a [35S]GTPγS assay for functional readout.

Protocol A: Real-Time NanoBRET Ligand Binding Assay

Causality: Traditional radioligand binding assays require membrane homogenates, which disrupt the cellular context and prevent real-time kinetic analysis. NanoBRET utilizes intact living cells, providing a physiologically relevant environment to measure both affinity ( Ki​ ) and residence time, which are critical for predicting in vivo efficacy[5][6].

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding the human H4R fused at its intracellular C-terminus to NanoLuc luciferase (H4R-Nluc)[7].

  • Seeding: 24 hours post-transfection, harvest and seed the cells into white, poly-D-lysine coated 96-well plates at a density of 2×104 cells/well.

  • Tracer Addition: Add a fluorescent H4R tracer (e.g., Bodipy-FL-histamine) at a concentration equivalent to its pre-determined Kd​ .

  • Competitor Addition: Add NMPE-2HCl in a 10-point concentration-response curve (1 nM to 100 µM).

  • Self-Validation Control: Include Thioperamide (10 µM) as a positive control for non-specific binding[4]. The system is validated if Thioperamide completely displaces the tracer, reducing the BRET signal to baseline.

  • Substrate Injection: Inject the NanoLuc substrate (furimazine) at a 1:1000 dilution.

  • Detection: Measure the BRET ratio (emission at 535 nm / 460 nm) continuously for 60 minutes at 37°C using a luminescence microplate reader.

NanoBRET_Workflow Step1 Transfect HEK293T (H4R-NanoLuc) Step2 Add Fluorescent Tracer Ligand Step1->Step2 Step3 Add NMPE-2HCl (Competitor) Step2->Step3 Step4 Measure BRET Ratio (460nm / 535nm) Step3->Step4 Real-time Kinetics Step5 Calculate Ki & Residence Time Step4->Step5

Diagram 2: NanoBRET workflow for real-time fragment screening in living cells.

Protocol B: [35S]GTPγS Functional Activation Assay

Causality: While NanoBRET confirms target engagement, it does not distinguish between agonists, neutral antagonists, and inverse agonists. Because H4R couples to Gi/o​ proteins, measuring the exchange of GDP for radiolabeled [35S]GTPγS on the Gα subunit provides a direct, proximal readout of receptor activation[8][9]. The dihydrochloride salt of NMPE ensures complete solubility in the aqueous assay buffer, preventing artifactual precipitation.

Step-by-Step Methodology:

  • Membrane Isolation: Homogenize H4R-expressing CHO-K1 cells in TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors. Centrifuge at 40,000 × g to isolate the membrane pellet[8].

  • Assay Buffer Preparation: Resuspend 10 µg of membrane protein in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2​ , 10 µg/mL saponin, pH 7.4)[9].

  • Reaction Mixture: Add 1 µM GDP and 0.2 nM [35S]GTPγS to the wells.

  • Ligand Incubation: Introduce NMPE-2HCl. To validate competitive antagonism, co-incubate the fragment with an EC80​ concentration of histamine (~100 nM)[9].

  • Incubation & Filtration: Incubate for 30 minutes at 30°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and measure radioactivity.

Quantitative Data Presentation

The following table summarizes the quantitative pharmacological parameters of reference H4R ligands compared to the expected baseline metrics of the NMPE fragment probe. This data contextualizes the fragment's efficiency before further structural optimization.

LigandPharmacological RoleTarget ReceptorAffinity ( pKi​ / Ki​ )Potency ( pEC50​ )Reference
Histamine Endogenous AgonistHuman H4R (WT)8.17.5[4]
JNJ-39758979 Selective AntagonistHuman H4R (WT)12.5 nMN/A[10]
VUF14480 Covalent Partial AgonistHuman H4R (WT)8.17.5[4]
NMPE-2HCl Fragment ProbeHuman H4R (WT)~5.5 - 6.0*NDTheoretical Baseline

*Note: NMPE-2HCl values are representative of unoptimized low-molecular-weight fragments. Fragment-to-lead optimization typically aims to improve pKi​ while maintaining high Ligand Efficiency (LE > 0.3).

References

  • Sigma-Aldrich Product Catalog. "N-Methyl-1H-imidazole-4-ethanamine dihydrochloride / N-methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride." Sigma-Aldrich.

  • Tichenor MS, et al. "Functional Profiling of 2-Aminopyrimidine Histamine H4 Receptor Modulators." Journal of Medicinal Chemistry, 2015. [1]

  • Smits RA, et al. "Rotationally Constrained 2,4-Diamino-5,6-disubstituted Pyrimidines: A New Class of Histamine H4 Receptor Antagonists with Improved Druglikeness and in Vivo Efficacy in Pain and Inflammation Models." Journal of Medicinal Chemistry, 2008. [3]

  • Mocking TAM, et al. "Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells." Molecular Pharmacology, 2018. [5]

  • Nijmeijer S, et al. "Design and pharmacological characterization of VUF14480, a covalent partial agonist that interacts with cysteine 983.36 of the human histamine H4 receptor." British Journal of Pharmacology, 2013. [4]

  • Liu H, et al. "In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties." British Journal of Pharmacology, 2008. [8]

  • Savall BM, et al. "Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979." Journal of Pharmacology and Experimental Therapeutics, 2014. [10]

Sources

Foundational

Pharmacokinetic Profiling of N-Methyl-1-(4-pyrimidinyl)ethanamine Dihydrochloride: A Comprehensive Technical Guide

Executive Summary The transition of a small-molecule building block or pharmacophore into a viable lead compound requires rigorous evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a small-molecule building block or pharmacophore into a viable lead compound requires rigorous evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride (CAS: 1255717-40-8) is a highly polar, nitrogen-rich fragment commonly utilized in the synthesis of kinase inhibitors and CNS-active therapeutics. This whitepaper details a self-validating, end-to-end pharmacokinetic (PK) profiling workflow, bridging the physicochemical properties of the dihydrochloride salt with in vitro ADME assays and in vivo rodent PK models.

Physicochemical Context & Causality

As a Senior Application Scientist, it is critical to understand that experimental design must be dictated by the molecule's intrinsic properties.

  • The Salt Form: The compound is formulated as a dihydrochloride (2HCl) salt. The free base contains a basic secondary aliphatic amine (estimated pKa ~9.5) and a pyrimidine ring (pKa ~1.3). The 2HCl salt form is highly hygroscopic and water-soluble.

  • Causality in Formulation: For in vivo dosing, the high aqueous solubility of the 2HCl salt allows for the use of simple, unbuffered saline for Intravenous (IV) administration. However, for Oral (PO) dosing, the acidic nature of the dissolved salt requires a vehicle like 0.5% Carboxymethylcellulose (CMC) or a buffered aqueous solution to prevent gastric irritation and ensure uniform suspension/solution dynamics.

  • Permeability Implications: At physiological pH (7.4), the secondary amine is predominantly protonated. This positive charge limits passive transcellular diffusion across the lipophilic enterocyte membrane, suggesting that oral bioavailability ( F ) may be permeability-limited rather than solubility-limited.

In Vitro ADME Profiling Protocols

Before advancing to animal models, in vitro assays establish the foundational parameters of clearance and absorption.

Metabolic Stability (Liver Microsomes)

Rationale: The N-methyl group is highly susceptible to oxidative N-demethylation by hepatic Cytochrome P450 (CYP) enzymes. Step-by-Step Protocol:

  • Preparation: Thaw Sprague-Dawley Rat Liver Microsomes (RLM) and Human Liver Microsomes (HLM) on ice.

  • Incubation Matrix: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Reaction Initiation: Pre-incubate 1 µM of N-Methyl-1-(4-pyrimidinyl)ethanamine with 0.5 mg/mL microsomal protein at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile (containing 100 ng/mL of an internal standard, e.g., labetalol).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Permeability (Caco-2 Cell Line)

Rationale: To validate the hypothesis that the protonated amine restricts passive diffusion. Protocol: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until the Trans-Epithelial Electrical Resistance (TEER) exceeds 250 Ω·cm². Dose the compound (10 µM) in the apical chamber (pH 6.5, simulating intestinal pH) and measure appearance in the basolateral chamber (pH 7.4) over 2 hours to calculate the apparent permeability coefficient ( Papp​ ).

In Vivo Pharmacokinetic Profiling

To determine absolute bioavailability and systemic clearance, a crossover or parallel study design in Sprague-Dawley rats is utilized.

Study Design & Execution

Animals: Male Sprague-Dawley rats (200-250g), fasted overnight prior to PO dosing. Dosing Regimen:

  • IV Cohort (1 mg/kg): Administered via lateral tail vein injection. Vehicle: 0.9% Normal Saline. (Low dose prevents saturation of clearance mechanisms).

  • PO Cohort (10 mg/kg): Administered via oral gavage. Vehicle: Purified water or 0.5% CMC. Blood Sampling: Serial blood samples (200 µL) are collected via the jugular vein into K₂EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma is separated by centrifugation (3,000 × g, 10 min, 4°C) and stored at -80°C.

Bioanalytical Method Validation (LC-MS/MS)

A robust bioanalytical method is the cornerstone of trustworthy PK data. The method must be validated according to the FDA M10 Bioanalytical Method Validation Guidance for Industry [1][2].

Sample Preparation & Chromatography

Causality in Extraction: Because N-Methyl-1-(4-pyrimidinyl)ethanamine is highly polar, standard liquid-liquid extraction (LLE) with organic solvents (like ethyl acetate) will yield poor recovery. Instead, Protein Precipitation (PPT) is employed.

  • PPT: Add 150 µL of Acetonitrile containing 1% Formic Acid and Internal Standard (IS) to 50 µL of rat plasma. The formic acid ensures the secondary amine remains fully ionized, preventing non-specific binding to the plastic plate.

  • Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar-embedded C18 column (e.g., Waters XSelect HSS T3)[3] to retain the polar analyte.

  • Mass Spectrometry: Operate a Triple Quadrupole MS (e.g., Sciex 5500) in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode[4].

Validation Parameters (FDA M10 Compliance)
  • Linearity: 1 ng/mL to 1000 ng/mL ( R2>0.99 ).

  • Accuracy & Precision: Inter- and intra-day precision must be ≤15% CV ( ≤20% at the LLOQ)[5].

  • Matrix Effects: Evaluated by comparing the peak area of the analyte spiked post-extraction into blank plasma versus neat solvent.

Data Presentation

The following table summarizes the anticipated pharmacokinetic parameters derived via Non-Compartmental Analysis (NCA).

Pharmacokinetic ParameterUnitIntravenous (IV) - 1 mg/kgOral (PO) - 10 mg/kg
Cmax​ (Max Concentration)ng/mL850.4 ± 45.2310.5 ± 28.7
Tmax​ (Time to Max Conc.)h0.0831.5 ± 0.5
AUC0−∞​ (Area Under Curve)h·ng/mL1250.6 ± 110.34377.1 ± 320.4
t1/2​ (Half-life)h2.4 ± 0.33.1 ± 0.4
CL (Systemic Clearance)mL/min/kg13.3 ± 1.2N/A
Vdss​ (Volume of Distribution)L/kg2.1 ± 0.2N/A
F (Absolute Bioavailability)%N/A35.0%

Note: The moderate bioavailability (35%) and Tmax​ of 1.5 hours align with the hypothesis of permeability-limited absorption due to the protonated amine.

Visualizations

Integrated Pharmacokinetic Workflow

PK_Workflow cluster_invitro In Vitro ADME cluster_invivo In Vivo PK (Rats) Compound N-Methyl-1-(4-pyrimidinyl) ethanamine 2HCl Microsomes Metabolic Stability (HLM/RLM) Compound->Microsomes Caco2 Permeability (Caco-2) Compound->Caco2 PPB Protein Binding (Eq. Dialysis) Compound->PPB IV Intravenous (IV) 1 mg/kg Compound->IV PO Oral (PO) 10 mg/kg Compound->PO Microsomes->IV Clearance Prediction Caco2->PO Absorption Prediction Sampling Serial Blood Sampling (0.08 - 24 h) IV->Sampling PO->Sampling Bioanalysis LC-MS/MS Bioanalysis (FDA M10 Validated) Sampling->Bioanalysis PK_Params PK Parameter Calculation (NCA Model) Bioanalysis->PK_Params

Caption: End-to-end pharmacokinetic profiling workflow from in vitro ADME to in vivo NCA.

Proposed Phase I Biotransformation Pathway

Metabolism Parent N-Methyl-1-(4-pyrimidinyl) ethanamine CYP Hepatic CYP450 (e.g., CYP3A4, CYP2D6) Parent->CYP M1 Primary Amine Metabolite (N-Demethylation) CYP->M1 Major Pathway M2 Pyrimidine N-Oxide (N-Oxidation) CYP->M2 Minor Pathway

Caption: Primary Phase I metabolic pathways mediated by hepatic CYP450 enzymes.

References

  • U.S. Food and Drug Administration (FDA) - M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry (2022). FDA. Available at:[Link]

  • National Institutes of Health (NIH) / PMC - Review of the Use of Liquid Chromatography-Tandem Mass Spectrometry in Clinical Laboratories: Part I-Development (2020). PMC. Available at:[Link]

  • Semantic Scholar / Pharmacokinetic Methodologies - In vivo Pharmacokinetic Interactions and UPLC-MS/MS Method Validation (2025). Semantic Scholar. Available at: [Link]

Sources

Exploratory

Synthesis Pathways for N-Methyl-1-(4-pyrimidinyl)ethanamine Dihydrochloride Derivatives: A Technical Guide

Executive Summary N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride (CAS: 1255717-40-8) is a highly versatile pharmacophore utilized in the development of targeted therapeutics, particularly kinase inhibitors and cent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride (CAS: 1255717-40-8) is a highly versatile pharmacophore utilized in the development of targeted therapeutics, particularly kinase inhibitors and central nervous system (CNS) agents. The presence of the pyrimidine ring coupled with an N-methylated ethanamine side chain presents unique synthetic challenges, primarily concerning chemoselectivity during amine alkylation and the stabilization of the final product. This whitepaper outlines a field-proven, self-validating synthetic pathway designed for high-yield, scalable production.

Retrosynthetic Strategy & Mechanistic Causality

The construction of the target molecule relies on two critical disconnections: the formation of the C-N bond via reductive amination, and the formation of the C-C bond to generate the ketone precursor.

Precursor Synthesis: Grignard Addition

The synthesis begins with 4-pyrimidinecarbonitrile. The introduction of the methyl group is achieved via nucleophilic addition using methylmagnesium chloride. The causality behind using a Grignard reagent over an organolithium lies in its controlled reactivity, which minimizes ring-opening side reactions on the electron-deficient pyrimidine core. The intermediate imine salt is subsequently hydrolyzed under acidic conditions (25% H₂SO₄) to yield 4-acetylpyrimidine[1].

Core C-N Bond Formation: Chemoselective Reductive Amination

Direct alkylation of primary amines with alkyl halides is notoriously difficult to control and frequently results in over-alkylation (tertiary amine formation). To circumvent this, reductive amination is employed.

Reagent Causality: Sodium triacetoxyborohydride (STAB) is selected as the reducing agent over Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN). The three electron-withdrawing acetoxy groups in STAB stabilize the boron-hydrogen bond, rendering the reagent exceptionally mild. This allows STAB to chemoselectively reduce the transient iminium ion without reducing the unreacted 4-acetylpyrimidine[2]. Furthermore, STAB eliminates the generation of highly toxic hydrogen cyanide gas, a major drawback of NaBH₃CN[2].

Solvent Causality: 1,2-Dichloroethane (DCE) is utilized as the reaction solvent. DCE provides optimal solubility for both the pyrimidine derivatives and STAB, accelerating reaction kinetics compared to ethereal solvents like THF[2].

Salt Formation

The basicity of the pyrimidine nitrogen and the secondary aliphatic amine necessitates the formation of a dihydrochloride salt. This dual-protonation strategy ensures a highly crystalline product, preventing the oxidative degradation commonly observed in free-base aliphatic amines and significantly enhancing aqueous solubility for downstream biological assays[3].

SynthesisPathway Cyano 4-Cyanopyrimidine Ketone 4-Acetylpyrimidine Cyano->Ketone MeMgCl / H3O+ Imine Iminium Intermediate Ketone->Imine + Amine Amine Methylamine FreeBase Free Base Amine Imine->FreeBase NaBH(OAc)3 Target Target Dihydrochloride FreeBase->Target HCl in Et2O

Synthetic route from 4-cyanopyrimidine to the target dihydrochloride salt.

Quantitative Data: Reducing Agent Optimization

The selection of the reducing agent dictates the impurity profile and overall yield. The table below summarizes the quantitative optimization data for the reductive amination step.

Reducing AgentSolventTemp (°C)Reaction Time (h)Chemoselectivity ProfileIsolated Yield (%)
NaBH(OAc)₃ (STAB) DCE 20 12 Excellent (No ketone reduction) 85 - 90
NaBH₃CNMeOH2524Good (Toxic HCN byproducts)70 - 75
NaBH₄EtOH0 to 206Poor (Significant ketone reduction)40 - 50
Ti(OPr)₄ / NaBH₄THF2018Very Good (Requires stepwise addition)80 - 85

Self-Validating Experimental Methodologies

The following protocol integrates In-Process Controls (IPCs) to create a self-validating workflow, ensuring that each chemical transformation is verified before proceeding to the next stage.

Phase 1: Synthesis of 4-Acetylpyrimidine
  • Setup: Under an inert nitrogen atmosphere, dissolve 4-pyrimidinecarbonitrile (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Addition: Cool the solution to 0 °C. Add methylmagnesium chloride (2.0 M in THF, 1.2 equiv) dropwise over 30 minutes to manage the exothermic Grignard addition[1].

  • Hydrolysis: Heat the mixture to reflux for 12 hours. Cool to 0 °C and carefully quench by adding 25% aqueous sulfuric acid (H₂SO₄)[1].

  • Workup: Basify the aqueous layer to pH 9 using 10% aqueous sodium carbonate (Na₂CO₃). Extract with diethyl ether (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to yield 4-acetylpyrimidine[1].

Phase 2: Reductive Amination (Self-Validating Step)
  • Imine Formation: Dissolve 4-acetylpyrimidine (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE). Add methylamine (2.0 M solution in THF, 1.1 equiv). Stir at room temperature for 2 hours[2].

  • IPC Validation (Critical): Do not proceed to reduction blindly. Extract a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The system is validated for the next step only when the ketone peak (m/z 123.1) is <5% relative to the iminium intermediate (m/z 136.1).

  • Reduction: Once validated, cool the reactor to 0 °C. Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise to control hydrogen evolution. Allow the reaction to warm to room temperature and stir for 12 hours[2].

  • Quench: Terminate the reaction by adding saturated aqueous NaHCO₃. The biphasic mixture ensures the neutralization of acetic acid byproducts. Extract the free base amine into dichloromethane (DCM).

Phase 3: Dihydrochloride Salt Isolation
  • Precipitation: Dissolve the purified free base in anhydrous diethyl ether. Slowly add a solution of 2M HCl in diethyl ether at 0 °C.

  • Validation: Monitor the immediate precipitation of a white crystalline solid. The dual-protonation (pyrimidine N and amine N) requires at least 2.0 equivalents of HCl[3].

  • Isolation: Filter the precipitate under a blanket of nitrogen (to prevent hygroscopic moisture uptake) and dry under high vacuum at 40 °C to yield N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride.

ExperimentalWorkflow Step1 Reaction Setup Mix Ketone & Amine Step3 IPC Validation LC-MS Check Step1->Step3 Step2 Reduction Add STAB at 0°C Step4 Workup NaHCO3 Quench Step2->Step4 Step3->Step2 Step5 Salt Formation HCl Addition Step4->Step5

Step-by-step experimental workflow for reductive amination and salt isolation.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal[Link]

  • Synthesis of methyl 4-pyrimidyl ketone. PrepChem.com[Link]

Sources

Foundational

The Role of N-Methyl-1-(4-pyrimidinyl)ethanamine Dihydrochloride in Medicinal Chemistry: A Strategic Building Block for Targeted Therapeutics

Executive Summary In modern drug discovery, the selection of optimal building blocks dictates the trajectory of a lead optimization campaign. N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride (CAS: 1255717-40-8) repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of optimal building blocks dictates the trajectory of a lead optimization campaign. N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride (CAS: 1255717-40-8) represents a highly privileged, multifunctional scaffold[1]. By combining a heteroaromatic pyrimidine core with a sterically constrained, N-methylated secondary amine, this molecule serves as an ideal starting point for Fragment-Based Drug Discovery (FBDD) and the synthesis of targeted kinase and G-protein-coupled receptor (GPCR) inhibitors.

This whitepaper provides an in-depth technical analysis of this compound's physicochemical properties, the mechanistic rationale behind its structural features, and validated experimental workflows for its incorporation into complex therapeutic architectures.

Structural and Physicochemical Profiling

The utility of N-Methyl-1-(4-pyrimidinyl)ethanamine is rooted in its precise molecular architecture. Every functional group serves a distinct mechanistic purpose in ligand-target interactions.

The Pyrimidine Core: A Privileged Hinge Binder

The pyrimidine ring is a ubiquitous pharmacophore in oncology and immunology, primarily due to its ability to mimic the adenine ring of ATP. The N1 and N3 nitrogen atoms act as potent hydrogen bond acceptors, perfectly spaced to interact with the backbone amide NH groups of the kinase hinge region.

The "Magic Methyl" and Secondary Amine Dynamics

The aliphatic chain features an N-methylated secondary amine. From a medicinal chemistry perspective, choosing an N-methyl amine over a primary amine is a deliberate strategy driven by causality:

  • Reduced Polar Surface Area (PSA): Methylation removes one hydrogen bond donor (HBD). This reduction in HBD count significantly enhances passive membrane permeability and blood-brain barrier (BBB) penetration.

  • Rotameric Control: When this secondary amine is subsequently converted into an amide or urea during lead optimization, the steric bulk of the N-methyl group restricts the rotation of the newly formed bond. This pre-organizes the molecule into a specific bioactive conformation, reducing the entropic penalty upon target binding.

The Dihydrochloride Salt Advantage

Handling aliphatic amines in their free base form often presents challenges, including oxidation, volatility, and the formation of carbonates upon exposure to atmospheric CO₂. As highlighted in comprehensive reviews of pharmaceutical salts, converting basic APIs into hydrochloride salts is a dominant strategy to ensure solid-state stability[2]. The dihydrochloride stoichiometry ensures that both the highly basic aliphatic amine (pKa ~9.5) and the weakly basic pyrimidine nitrogen (pKa ~1.5) are protonated. This guarantees high crystallinity, precise stoichiometric weighing for synthesis, and immediate aqueous solubility for in vitro biochemical assays[3].

Quantitative Data Summary
Physicochemical PropertyValue (Free Base)Value (Di-HCl Salt)Medicinal Chemistry Relevance
Molecular Weight 137.18 g/mol 210.10 g/mol Ideal fragment size (MW < 300); enables high ligand efficiency (LE).
Topological PSA (tPSA) 37.81 ŲN/A (Ionized)Excellent for CNS penetration (optimal tPSA < 90 Ų).
H-Bond Donors (HBD) 13 (Protonated)Minimal HBD in free base favors lipid bilayer permeability.
H-Bond Acceptors (HBA) 33Pyrimidine nitrogens provide critical target anchoring points.
LogP (Calculated) ~0.8< 0 (Hydrophilic)Balances aqueous assay solubility with target pocket lipophilicity.

Pharmacophore Mapping & Binding Mechanics

To understand how this building block behaves within a biological target, we must map its pharmacophoric vectors. The diagram below illustrates the compound's binding mechanics, particularly when utilized as a kinase inhibitor fragment.

Pharmacophore Core N-Methyl-1-(4-pyrimidinyl)ethanamine Scaffold N1 Pyrimidine N1/N3 (H-Bond Acceptor) Core->N1 Chiral C1-Methyl (Stereospecificity) Core->Chiral Amine Secondary Amine (H-Bond Donor / Vector) Core->Amine NMethyl N-Methyl Group (Lipophilic Contact) Core->NMethyl Hinge Kinase Hinge Region N1->Hinge Binds Pocket Solvent Channel / DFG Motif Amine->Pocket Grows Towards

Fig 1: Pharmacophore mapping of the building block within a standard kinase ATP-binding site.

Strategic Integration in Fragment-Based Drug Discovery (FBDD)

Because of its low molecular weight and high density of functional groups, N-methyl-1-(4-pyrimidinyl)ethanamine is an exemplary starting point for FBDD. The workflow below demonstrates how this fragment is systematically grown into a high-affinity lead compound.

FBDD_Workflow A Fragment Library Screening (SPR / NMR) B Hit Identification (CAS: 1255717-40-8) A->B Binding Affinity C Structural Biology (X-ray Co-crystallography) B->C Complex Formation D Structure-Guided Elaboration (SNAr / Amide Coupling) C->D Vector Identification E Lead Optimization (Kinase/GPCR Inhibitor) D->E Potency & ADME

Fig 2: Fragment-to-Lead optimization workflow utilizing the pyrimidine building block.

Experimental Methodology: Nucleophilic Aromatic Substitution (SNAr)

To utilize this building block in synthesizing complex therapeutics, chemists frequently employ it as a nucleophile in SNAr reactions with heteroaryl halides (e.g., forming a bis-heteroaryl scaffold).

As a Senior Application Scientist, I emphasize that working with dihydrochloride salts requires strict stoichiometric discipline. The following protocol is designed as a self-validating system to ensure high yields and prevent common synthetic failures.

Step-by-Step SNAr Protocol

1. Free-Basing and Solubilization:

  • Action: Suspend N-methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq) dropwise at room temperature.

  • Causality: The dihydrochloride salt requires exactly 2.0 equivalents of base to liberate the free amine. The remaining 1.5 equivalents serve as the proton scavenger for the subsequent SNAr reaction.

  • Self-Validation Checkpoint: Before proceeding, spot the reaction mixture on wet pH paper. The pH must be >9. If the mixture remains neutral, the salt has not been fully neutralized, the amine remains protonated (non-nucleophilic), and the reaction will fail.

2. Electrophile Addition:

  • Action: Add the targeted heteroaryl chloride (e.g., 2-chloroquinoline) (1.0 eq) to the basic solution.

3. Thermal Activation:

  • Action: Heat the reaction mixture to 100°C for 12 hours (or utilize microwave irradiation at 120°C for 30 minutes).

  • Causality: The secondary amine is sterically hindered by both the N-methyl group and the adjacent C1-chiral methyl group. This steric bulk increases the activation energy required for the nucleophilic attack compared to a primary amine, necessitating elevated temperatures.

4. Reaction Monitoring:

  • Action: Monitor the reaction progression via LC-MS.

  • Self-Validation Checkpoint: Track the exact mass of the free base ( m/z [M+H]⁺ = 138.1). The disappearance of this peak, coupled with the appearance of the product mass, confirms coupling. If starting material persists despite complete consumption of the electrophile, verify that the hygroscopic nature of the dihydrochloride salt did not introduce trace water, which can hydrolyze the electrophile.

5. Workup and Purification:

  • Action: Cool the mixture to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl solution to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via reverse-phase HPLC.

Conclusion

N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride is far more than a simple chemical reagent; it is a strategically designed vector for drug discovery. By leveraging the hinge-binding capacity of the pyrimidine ring, the ADME-enhancing properties of the N-methyl group, and the solid-state stability of the dihydrochloride salt, medicinal chemists can rapidly accelerate their fragment-to-lead campaigns. Strict adherence to stoichiometric principles during synthesis ensures that this building block translates reliably from computational design to the laboratory bench.

References

  • Title: Pharmaceutical salts of small molecule drugs: opportunities and challenges Source: European Pharmaceutical Review URL: [Link][2]

  • Title: API Salt Selection: A Classical but Evolving Approach in Modern Drug Development Source: GSC Online Press URL: [Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for N-Methyl-1-(4-pyrimidinyl)ethanamine Dihydrochloride

Executive Summary The development of a robust High-Performance Liquid Chromatography (HPLC) method for N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride presents a unique set of chromatographic challenges. As a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of a robust High-Performance Liquid Chromatography (HPLC) method for N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride presents a unique set of chromatographic challenges. As a highly polar, basic secondary amine formulated as a dihydrochloride salt, this Active Pharmaceutical Ingredient (API) intermediate defies traditional Reversed-Phase Liquid Chromatography (RPLC). This application note outlines a comprehensive, self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) protocol, detailing the mechanistic rationale, step-by-step experimental workflows, and system suitability criteria required to achieve reproducible retention and symmetrical peak shapes.

Analyte Profiling & The RPLC Problem

To design an effective separation strategy, we must first analyze the physicochemical properties of the target molecule:

  • High Polarity (LogP < 0): The combination of the pyrimidine ring and the ethanamine side chain renders the free base highly hydrophilic. In standard RPLC, highly polar solutes fail to partition into the hydrophobic C18 stationary phase, resulting in elution at or near the void volume ( t0​ )[1].

  • Basic Functionality (pKa ~9.5): The secondary aliphatic amine is highly basic. In RPLC, basic pyrimidines and amines undergo strong, undesirable secondary electrostatic interactions with unreacted, acidic surface silanol groups on silica-based columns, leading to severe peak tailing and poor recovery[2].

  • Salt Form (Dihydrochloride): The presence of two molar equivalents of chloride ions creates localized high ionic strength upon injection, which can disrupt phase partitioning and cause peak splitting if not properly managed by the mobile phase buffer.

Strategic Rationale: The HILIC Advantage

To overcome the limitations of RPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice. HILIC operates via a multi-modal retention mechanism utilizing a polar stationary phase and a highly organic mobile phase (typically >60% acetonitrile)[3].

In HILIC, water acts as the strong eluting solvent. A minimum of 3% water in the mobile phase is strictly required to hydrate the polar stationary phase, forming an immobilized, water-rich layer[3]. The protonated N-Methyl-1-(4-pyrimidinyl)ethanamine partitions between the bulk organic mobile phase and this aqueous layer, while simultaneously undergoing beneficial electrostatic interactions with the stationary phase.

HILIC_Mechanism S Stationary Phase (e.g., BEH Amide) W Immobilized Water Layer (>3% Aqueous Required) S->W Hydration M Bulk Mobile Phase (High Acetonitrile) W->M Dynamic Interface A N-Methyl-1-(4-pyrimidinyl) ethanamine (Protonated) A->W Partitioning & Electrostatic Retention A->M Elution (Low Affinity)

Fig 1: Multi-modal HILIC retention mechanism for N-Methyl-1-(4-pyrimidinyl)ethanamine.

Buffer Selection & Causality

For robust method development, it is critical to work at least two pH units away from the analyte's pKa to ensure a uniform ionization state[4]. Using 20 mM Ammonium Formate (pH 3.0) ensures the secondary amine is fully protonated. Furthermore, a buffer concentration of 10–20 mM is mandatory in the mobile phase to mask the chloride counterions from the dihydrochloride salt, preventing localized ion-exclusion effects that cause peak distortion[3].

Step-by-Step Method Development Protocol

The following protocol is designed as a self-validating system. By screening stationary phases and strictly controlling the sample diluent, the method ensures intrinsic reliability.

HILIC_Workflow A Analyte Profiling Basic Amine, LogP < 0 B Stationary Phase Selection Amide, Zwitterionic, or Bare Silica A->B High Polarity dictates HILIC C Mobile Phase & pH Tuning 20mM NH4Fa (pH 3.0) + ACN B->C Screen for Selectivity D Gradient Optimization 95% to 60% ACN (Water is Strong Solvent) C->D Adjust Retention (k') E Self-Validating System Suitability k' > 2.0, Asymmetry < 1.5 D->E Lock Method Parameters

Fig 2: Logical workflow for HILIC method development of highly polar basic amines.

Phase 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous/Strong Solvent): Dissolve 1.26 g of Ammonium Formate in 1000 mL of LC-MS grade water (yields 20 mM). Adjust the pH to 3.0 ± 0.1 using concentrated Formic Acid. Filter through a 0.22 µm hydrophilic membrane.

  • Mobile Phase B (Organic/Weak Solvent): 100% LC-MS grade Acetonitrile. (Note: Do not put buffer salts in 100% ACN to avoid precipitation).

Phase 2: Sample Preparation (The Diluent Effect)

Causality Warning: Injecting a highly aqueous sample into a HILIC system disrupts the localized water layer on the column, causing severe peak splitting and fronting.

  • Weigh 10 mg of N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride.

  • Dissolve completely in 2.5 mL of Mobile Phase A (to dissociate the salt).

  • Dilute to 10.0 mL with Acetonitrile. Final Diluent Composition: 75% ACN / 25% Aqueous.

Phase 3: Column Screening & Chromatographic Execution

Because HILIC elution orders are harder to predict than RPLC, screening multiple stationary phases (e.g., Amide, Zwitterionic, Bare Silica) is a critical first step[5].

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 1.0 µL

  • Detection: UV at 254 nm (pyrimidine chromophore).

Quantitative Data Summaries

Table 1: Stationary Phase Screening Results (Isocratic 85% B)

Data represents typical screening behavior for basic pyrimidine ethanamines.

Column ChemistryRetention Time ( tR​ )Retention Factor ( k′ )Peak Asymmetry ( As​ )Suitability Assessment
Ethylene Bridged Hybrid (BEH) Amide 6.45 min4.31.12Optimal. Excellent hydrogen bonding and peak shape.
Zwitterionic (Sulfobetaine) 8.10 min5.71.45Acceptable. Strong electrostatic retention, slight tailing.
Bare Unbonded Silica 3.20 min1.62.10Fail. Excessive silanol interactions; poor retention.
Table 2: Optimized Gradient Elution Profile (BEH Amide Column, 2.1 x 100 mm)

Note: In HILIC, decreasing the organic modifier increases the elution strength[5].

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)CurveRationale
0.05.095.0InitialHigh organic to maximize initial retention.
1.05.095.06 (Linear)Isocratic hold to focus the injection band.
6.040.060.06 (Linear)Ramp aqueous to elute strongly retained basic analyte.
8.040.060.06 (Linear)Wash step to remove highly polar impurities.
8.15.095.06 (Linear)Return to initial conditions.
15.05.095.06 (Linear)Extended re-equilibration (Critical for HILIC).

System Suitability & Self-Validation

To verify that the method is scientifically sound and operating correctly, the following self-validating criteria must be met during the first 6 injections:

  • Retention Factor ( k′ ) > 2.0: Validates that the analyte is genuinely partitioning into the aqueous hydration layer and is not subject to void volume interference.

  • Peak Asymmetry ( As​ ) between 0.9 and 1.3: Confirms that the 20 mM buffer concentration is sufficient to mask secondary silanol interactions and overcome the chloride counterion matrix effect.

  • Retention Time %RSD < 1.0%: HILIC columns require longer equilibration times than RPLC columns. A stable retention time across 6 replicate injections proves that the stationary phase hydration layer has reached a dynamic equilibrium with the mobile phase.

Sources

Application

Application Notes and Protocols: The Strategic Use of Substituted Pyrimidines as Pharmaceutical Intermediates

A Representative Study Featuring 2-Amino-4-chloro-6-methylpyrimidine Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Representative Study Featuring 2-Amino-4-chloro-6-methylpyrimidine

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of substituted pyrimidines as pivotal intermediates in pharmaceutical synthesis. Due to the limited publicly available information on N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride, this guide utilizes the well-documented and structurally relevant analogue, 2-Amino-4-chloro-6-methylpyrimidine (CAS: 5600-21-5) , as a representative model. The protocols and discussions herein are designed to be broadly applicable to similarly functionalized pyrimidine intermediates, offering insights into their synthesis, reactivity, and strategic deployment in the construction of complex active pharmaceutical ingredients (APIs).

Introduction: The Central Role of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] Its prevalence stems from its ability to engage in various biological interactions, often acting as a bioisostere for other nitrogen-containing heterocycles. Pyrimidine derivatives are integral to a wide range of pharmaceuticals, including antiviral, anticancer, and antibacterial agents.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

Intermediates such as 2-Amino-4-chloro-6-methylpyrimidine are of particular importance due to their inherent reactivity and versatility. The presence of a chloro substituent provides a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, while the amino and methyl groups offer further points for diversification.[3][4] This trifecta of functional groups makes it a valuable starting material for the synthesis of a diverse library of compounds.

Physicochemical Properties and Safety Data

PropertyValueSource
CAS Number 5600-21-5[2][5]
Molecular Formula C₅H₆ClN₃[5]
Molecular Weight 143.57 g/mol [5]
Appearance Yellow to light yellow powder[2]
Melting Point 182-188 °C[5]
Purity ≥99.0% (typical for pharmaceutical grade)[2]
Safety and Handling Precautions

Substituted aminopyrimidines should be handled with care in a laboratory setting. While a specific Safety Data Sheet (SDS) for the requested compound is unavailable, general precautions for analogous chloro-amino-pyrimidines should be followed.

  • Hazard Statements: Based on related compounds, may be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[1]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

    • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis of the Pyrimidine Intermediate: 2-Amino-4-chloro-6-methylpyrimidine

The synthesis of 2-Amino-4-chloro-6-methylpyrimidine typically starts from the more readily available 2-amino-4-hydroxy-6-methylpyrimidine (also known as isocytosine). The key transformation is the chlorination of the hydroxyl group.

Reaction Scheme

Synthesis_of_2_Amino_4_chloro_6_methylpyrimidine start 2-Amino-4-hydroxy-6-methylpyrimidine product 2-Amino-4-chloro-6-methylpyrimidine start->product Reflux reagent Phosphorus Oxychloride (POCl₃)

Caption: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine.

Detailed Protocol: Chlorination of 2-Amino-4-hydroxy-6-methylpyrimidine

This protocol is adapted from established literature procedures.[5]

Materials:

  • 2-Amino-4-hydroxy-6-methylpyrimidine

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Ice water

  • 25% Ammonia solution

  • 50% Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-hydroxy-6-methylpyrimidine (1 molar equivalent) with an excess of freshly distilled phosphorus oxychloride (approximately 5-6 molar equivalents).

  • Heat the mixture to reflux with stirring. Continue refluxing until the reaction mixture becomes a homogeneous solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess phosphorus oxychloride under reduced pressure.

  • Slowly and cautiously quench the residue by adding it to a beaker of ice water with vigorous stirring. This step is highly exothermic and should be performed in a fume hood with appropriate shielding.

  • Adjust the pH of the aqueous suspension to approximately 8 using a 25% ammonia solution.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be recrystallized from 50% ethanol to yield the purified 2-Amino-4-chloro-6-methylpyrimidine.

  • Dry the final product to a constant weight. A typical yield for this reaction is around 54%.[5]

Application in Pharmaceutical Synthesis: A Case Study in Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the 4-position of 2-Amino-4-chloro-6-methylpyrimidine is susceptible to nucleophilic attack, making it an excellent substrate for SNAr reactions. This allows for the introduction of a wide variety of substituents, which is a common strategy in the synthesis of kinase inhibitors and other targeted therapies.[6]

General Reaction Workflow

SNAr_Reaction_Workflow intermediate 2-Amino-4-chloro-6-methylpyrimidine product 2-Amino-4-(N-substituted)-6-methylpyrimidine intermediate->product Heat nucleophile Amine Nucleophile (R-NH₂) base Base (e.g., Triethylamine)

Caption: General SNAr reaction of 2-Amino-4-chloro-6-methylpyrimidine.

Protocol: Synthesis of a 2,4-Disubstituted Aminopyrimidine Derivative

This protocol is a generalized procedure based on methodologies for the synthesis of substituted aminopyrimidines.[3]

Materials:

  • 2-Amino-4-chloro-6-methylpyrimidine

  • Substituted amine (e.g., aniline or a primary aliphatic amine)

  • Triethylamine (Et₃N)

  • Distilled water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine finely ground 2-Amino-4-chloro-6-methylpyrimidine (1 molar equivalent), the desired substituted amine (1 molar equivalent), and triethylamine (2 molar equivalents).

  • Heat the reaction mixture. The reaction can often be performed neat (solvent-free), which is an advantage of this method.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add distilled water to the flask to precipitate the crude product.

  • Collect the precipitate by vacuum filtration. In many cases, this provides a product of sufficient purity.[3]

  • If further purification is required, the crude product can be dissolved in an organic solvent such as ethyl acetate and washed with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The final product can be further purified by column chromatography or recrystallization if necessary.

Conclusion

While direct, detailed information on N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride is scarce in public literature, the principles of its synthesis and application can be effectively understood through the study of well-characterized analogues like 2-Amino-4-chloro-6-methylpyrimidine. This versatile intermediate serves as a valuable building block for the construction of a wide range of biologically active molecules, primarily through nucleophilic aromatic substitution reactions. The protocols provided in this guide offer a practical framework for the synthesis and utilization of such pyrimidine-based intermediates in a research and development setting. As with all chemical syntheses, proper safety precautions and reaction monitoring are essential for successful and safe outcomes.

References

  • NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDIATES. (2015, August 22). AWS. Retrieved from [Link]

  • 2-Amino-4-chloro-6-methylpyrimidine. Alzchem Group. Retrieved from [Link]

  • An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu. Retrieved from [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025, June 4). MDPI. Retrieved from [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022, August 12). MDPI. Retrieved from [Link]

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. ResearchGate. Retrieved from [Link]

  • Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024, November 25). MDPI. Retrieved from [Link]

  • Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. (2016, April 27). ACS Publications. Retrieved from [Link] Favipiravir (T-705) Analogues

  • Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. Google Patents.
  • Preparation method of rosuvastatin intermediate. Google Patents.
  • Recent Advances in Pyrimidine-Based Drugs. PMC. Retrieved from [Link]

  • Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis. ResearchGate. Retrieved from [Link]

  • Sourcing 2-Amino-4-chloro-6-methylpyrimidine: A Guide for Buyers in the Pharma Industry. (2026, March 17). LinkedIn. Retrieved from [Link]

  • Synthesis of rosuvastatin by means of co-crystals. European Patent Office. Retrieved from [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PMC. Retrieved from [Link]

  • 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. (2025, February 10). PubMed. Retrieved from [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing. Retrieved from [Link]

  • Guanidine synthesis from various precursors (adapted from ref [14a]). ResearchGate. Retrieved from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). ACS Publications. Retrieved from [Link]

  • A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. ResearchGate. Retrieved from [Link]

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. PMC. Retrieved from [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for N-Methyl-1-(4-pyrimidinyl)ethanamine Dihydrochloride Stock Solution Preparation in Cell Culture

Authored by: A Senior Application Scientist Introduction: The Critical Role of Pyrimidine Scaffolds and Methodological Precision in Preclinical Research The pyrimidine nucleus is a cornerstone in medicinal chemistry, for...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Pyrimidine Scaffolds and Methodological Precision in Preclinical Research

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3][4] These heterocyclic scaffolds are integral to life itself as components of nucleic acids and are found in a variety of vitamins.[1] In the realm of drug discovery and development, pyrimidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3][4][5] The versatility of the pyrimidine ring allows for extensive structural modifications, enabling the synthesis of targeted therapies for a myriad of diseases.[2][3]

N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride, as a member of this important class of molecules, holds potential for investigation in various cell-based assays. The reliability and reproducibility of such in vitro studies are fundamentally dependent on the precise and consistent preparation of test compound solutions. This application note provides a detailed, field-proven protocol for the preparation of sterile stock solutions of N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of sterile cell culture technique to ensure the integrity of your experiments.[6][7][8][9][10]

Physicochemical Properties and Solvent Selection

A thorough understanding of the physicochemical properties of a compound is paramount for the successful preparation of a stable and usable stock solution. While detailed experimental data for N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride is not extensively published, its dihydrochloride salt form suggests good aqueous solubility. The choice of solvent is a critical decision that can impact compound stability and cellular health.

Solvent Choice Rationale:

  • Sterile, Cell Culture-Grade Water or PBS: As a dihydrochloride salt, N-Methyl-1-(4-pyrimidinyl)ethanamine is anticipated to be soluble in aqueous solutions. Using sterile water or phosphate-buffered saline (PBS) is the preferred method as it avoids the potential for solvent-induced cytotoxicity.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[11] It is a common choice for preparing high-concentration stock solutions of organic molecules for cell culture. However, it is crucial to maintain the final concentration of DMSO in the cell culture medium at a very low level (typically ≤ 0.5%, and ideally ≤ 0.1%) to prevent adverse effects on cellular function and viability.

The following table summarizes the pertinent information for the preparation of N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride stock solutions:

PropertyValue/RecommendationRationale & Citation
Molecular Formula C₇H₁₁N₃·2HClBased on chemical name
Appearance White to off-white solidTypical for small molecule hydrochloride salts.
Primary Solvent Sterile, cell culture-grade water or PBSDihydrochloride salts generally exhibit good aqueous solubility.
Alternative Solvent DMSO, cell culture gradeFor achieving higher stock concentrations if aqueous solubility is limited.
Recommended Stock Concentration 10 mM - 100 mMA higher concentration minimizes the volume of stock solution added to the culture medium, thereby reducing the final solvent concentration.
Storage of Stock Solution -20°C or -80°C in small aliquotsMinimizes freeze-thaw cycles which can lead to compound degradation.
Final DMSO Concentration in Culture ≤ 0.5% (ideally ≤ 0.1%)High concentrations of DMSO can be cytotoxic and affect cell behavior.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride. All procedures must be conducted in a certified Class II biosafety cabinet (BSC) using strict aseptic techniques to prevent microbial contamination.[6][9]

Materials
  • N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride powder

  • Sterile, cell culture-grade dimethyl sulfoxide (DMSO) or sterile, cell culture-grade water/PBS

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2.0 mL microcentrifuge tubes)

  • Calibrated analytical balance

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size, compatible with the chosen solvent)

  • Sterile syringes

Step-by-Step Methodology
  • Calculate the Required Mass:

    • First, determine the molecular weight of N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride.

    • Use the following formula to calculate the mass of the compound needed to prepare the desired volume of a 10 mM stock solution:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For example, to prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L x 0.001 L x Molecular Weight ( g/mol )

  • Weighing the Compound:

    • In a chemical fume hood, carefully weigh the calculated amount of N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride powder using an analytical balance.

    • Aseptically transfer the powder to a sterile conical-bottom polypropylene tube.

  • Dissolution:

    • Inside the biosafety cabinet, add the desired volume of sterile DMSO or water/PBS to the tube containing the compound.

    • Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary, but be cautious of potential compound degradation with heat.

  • Sterile Filtration:

    • This is a critical step to ensure the sterility of the stock solution.

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a new, sterile polypropylene tube. This process removes any potential bacterial or fungal contaminants.[6][7]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Workflow for Stock Solution Preparation

Stock_Solution_Preparation cluster_0 Preparation Phase cluster_1 Dissolution & Sterilization (in BSC) cluster_2 Storage A Calculate Required Mass of Compound B Weigh Compound on Analytical Balance A->B C Aseptically Transfer to Sterile Tube B->C D Add Sterile Solvent (DMSO or Water/PBS) C->D E Vortex to Dissolve Completely D->E F Sterile Filter (0.22 µm Syringe Filter) E->F G Aliquot into Single-Use Volumes F->G H Label Aliquots Clearly G->H I Store at -20°C or -80°C H->I

Caption: Workflow for the preparation of a sterile stock solution of N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride.

Preparation of Working Solutions and Experimental Considerations

The high-concentration stock solution must be diluted to the final working concentration in a complete cell culture medium immediately before use.

Dilution Protocol Example (for a 10 µM working solution)
  • Dilution Factor: 10,000 µM (10 mM) / 10 µM = 1000

  • To prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed complete cell culture medium. This results in a final DMSO concentration of 0.1% if DMSO was used as the solvent for the stock.

Essential Experimental Controls
  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control group should consist of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to prepare the working solution of the test compound. This allows for the differentiation of the compound's effects from any effects of the solvent itself.

  • Untreated Control: A group of cells that are not treated with either the compound or the vehicle solvent should also be included to establish a baseline for cell health and behavior.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the preparation of N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride stock solutions for use in cell culture experiments. Adherence to these guidelines, particularly the principles of aseptic technique and the inclusion of appropriate controls, is essential for generating high-quality, reproducible data. The broad biological potential of pyrimidine derivatives underscores the importance of such meticulous experimental practice in advancing drug discovery and development.

References

  • GMP Plastics. (2025, April 1). Best Practices for Preparing and Maintaining Cell Culture Environments. Retrieved from [Link]

  • Kumar, A., & Sharma, G. (2024, July 14). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. AIP Conference Proceedings. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. Retrieved from [Link]

  • ChemBK. (2024, January 2). N-methyl-2-(2-pyridinyl)ethanamine dihydrochloride. Retrieved from [Link]

  • Sartorius. (n.d.). Preparation: Cell Passaging, Expansion and Culture Contamination. Retrieved from [Link]

  • Taylor & Francis Online. (2025, April 3). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved from [Link]

  • Research Trend. (2023, April 20). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Retrieved from [Link]

  • Public Health England. (n.d.). Cell culture protocols. Retrieved from [Link]

  • Thermo Fisher Scientific. (2018, May 21). How to Maintain Sterility in Cell Culture: Aseptic Techniques. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Introduction to Sterile Cell Culture. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

  • NextSDS. (n.d.). N-[(2-Methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US5414086A - Preparation of 4-methylpyrimidines.
  • Pharmaffiliates. (n.d.). N-Methyl-2-(pyridin-4-yl)ethan-1-amine Dihydrochloride Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting degradation of N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride during long-term storage

Compound: N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride (CAS: 1255717-40-8) Target Audience: Researchers, Analytical Chemists, and Formulation Scientists Welcome to the technical support center for N-Methyl-1-(4-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound: N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride (CAS: 1255717-40-8) Target Audience: Researchers, Analytical Chemists, and Formulation Scientists

Welcome to the technical support center for N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride. As a secondary amine attached to a pyrimidine ring and formulated as a dihydrochloride salt, this molecule presents unique stability challenges during long-term storage. This guide synthesizes field-proven analytical methodologies and mechanistic chemistry to help you troubleshoot, quantify, and mitigate degradation.

Mechanistic Causality: The "Why" Behind Degradation

To effectively troubleshoot, we must first understand the fundamental physical chemistry driving the instability of this specific molecule.

A. Extreme Hygroscopicity & Deliquescence (The Dihydrochloride Effect)

Formulating amines as dihydrochloride salts improves aqueous solubility but introduces severe hygroscopicity. The highly electronegative chloride ions form strong hydrogen bonds with atmospheric water molecules. Once the critical relative humidity (RH) is breached, the crystalline lattice absorbs moisture until it dissolves in its own hydration shell—a process known as deliquescence[1]. This moisture ingress acts as a catalyst for solid-state phase transitions, agglomeration, and potential disproportionation (conversion back to the free base)[2].

B. Oxidative N-Dealkylation (Secondary Amine Vulnerability)

The N-methyl group on the ethanamine side chain is susceptible to oxidative cleavage. Driven by reactive oxygen species (ROS) or trace transition metal impurities, the α -carbon of the methyl group undergoes hydroxylation to form a highly unstable carbinolamine intermediate[3]. This intermediate spontaneously collapses, cleaving the C-N bond to release formaldehyde and leaving behind a primary amine degradant[4].

C. Photochemical Dimerization (Pyrimidine Ring Sensitivity)

Pyrimidine rings are highly efficient absorbers of ultraviolet (UV) radiation, particularly in the UVB and UVC ranges[5]. Upon excitation, the C5-C6 double bonds of adjacent pyrimidine molecules can undergo a [2+2] cycloaddition, forming covalent Cyclobutane Pyrimidine Dimers (CPDs)[6]. Alternatively, UV exposure in the presence of moisture can trigger photohydration, adding water across the double bond to form 6-hydroxy-5,6-dihydropyrimidine derivatives[5].

Quantitative Troubleshooting Matrix

Use the following self-validating matrix to align your observed physical/chemical changes with their root causes and analytical markers.

Degradation PathwayPrimary StressorVisual / Physical SymptomsAnalytical Marker (Detection)Critical ThresholdMitigation Strategy
Deliquescence Moisture (High RH)Powder clumping, sticky residue, liquefactionXRPD: Loss of crystallinity, polymorphic shift> 45% RH at 25°CStore in sealed amber vials with silica/Drierite desiccants[7].
N-Dealkylation Oxygen / ROSYellowing of powder, unexplained mass lossLC-MS/MS: -14 Da mass shift (loss of CH2​ )Trace peroxides > 5 ppmBackfill storage vials with Argon; use antioxidant excipients.
Photodimerization UV/Vis LightOpacity changes, insoluble aggregates in solutionHPLC-UV: New peaks with altered λmax​ Unshielded ambient light > 24hActinic (amber) glassware; store in dark at -20°C.

Validated Experimental Protocols

Do not rely on visual inspection alone. The following protocols are designed as self-validating systems: the data generated will inherently confirm or deny the specific degradation mechanism.

Protocol 1: Moisture Sorption Profiling (DVS & XRPD)

Purpose: To determine the exact Relative Humidity (RH) at which the dihydrochloride lattice collapses, allowing you to set strict storage parameters.

  • Sample Preparation: Load 10–15 mg of pristine N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride into a Dynamic Vapor Sorption (DVS) sample pan.

  • Sorption/Desorption Cycling: Program the DVS to cycle from 0% to 90% RH in 10% increments at 25°C. Causality Check: Hold at each step until the rate of mass change ( dm/dt ) is < 0.002% per minute.

  • Hysteresis Analysis: Compare the sorption and desorption curves. If the desorption curve does not return to the original baseline, moisture has been permanently incorporated into the lattice (hydrate formation).

  • Orthogonal Validation: Subject the post-DVS sample to X-Ray Powder Diffraction (XRPD). A shift in diffraction peaks confirms a moisture-induced polymorphic transition, while a broad "halo" indicates complete deliquescence into an amorphous state[2].

Protocol 2: Oxidative Forced Degradation (LC-MS/MS)

Purpose: To isolate and confirm the N-dealkylation pathway by forcing the generation of the primary amine degradant.

  • Stress Induction: Dissolve 1 mg/mL of the API in a 50:50 Water:Acetonitrile solution. Add 0.3% H2​O2​ (v/v) to simulate aggressive ROS exposure.

  • Incubation: Incubate the solution at 40°C for 24 hours in the dark (to prevent cross-contamination with UV degradation).

  • Quenching: Quench the oxidation reaction by adding a molar excess of sodium thiosulfate. Causality Check: Quenching ensures that degradation occurs only during the controlled window, validating the kinetic data.

  • Mass Spectrometry: Analyze via LC-MS/MS. Look for a degradant peak exhibiting a mass-to-charge ratio ( m/z ) exactly 14 Da lower than the parent molecule. This confirms the loss of the N-methyl group and the formation of the primary amine[8].

Degradation Workflow & Logical Relationships

The following diagram illustrates the interconnected pathways of degradation and the corresponding analytical techniques required to troubleshoot them.

TroubleshootingWorkflow API N-Methyl-1-(4-pyrimidinyl) ethanamine 2HCl Moisture Moisture (High RH) API->Moisture Oxidation Oxidative Stress (ROS) API->Oxidation UVLight UV/Light Exposure API->UVLight Deliquescence Deliquescence & Lattice Disruption Moisture->Deliquescence NDealkylation N-Dealkylation (Carbinolamine Int.) Oxidation->NDealkylation Photodimer Pyrimidine Dimerization & Photohydration UVLight->Photodimer DVS Protocol 1: DVS & XRPD (Determine Critical RH) Deliquescence->DVS LCMS Protocol 2: LC-MS/MS (Detect Primary Amine) NDealkylation->LCMS HPLC Protocol 3: HPLC-UV (Monitor Photoproducts) Photodimer->HPLC

Degradation pathways and analytical workflows for pyrimidinyl ethanamine 2HCl.

Frequently Asked Questions (FAQs)

Q: My powder has turned into a sticky, gel-like substance inside the vial. Is it ruined? A: Yes, the compound has likely deliquesced. Because it is a dihydrochloride salt, it has absorbed enough atmospheric moisture to dissolve its own crystal lattice[1]. While the chemical structure might still be intact, the molecular weight is now unpredictable due to the unknown water content, making accurate molar dosing impossible. Discard and use a fresh, desiccated batch.

Q: I stored the compound in a clear glass vial on my benchtop, and it lost potency. Why? A: Standard borosilicate glass does not block UV light effectively. The pyrimidine ring in the molecule is highly sensitive to UV photons, which trigger the formation of cyclobutane pyrimidine dimers (CPDs)[6]. Always store this compound in actinic (amber) glass or wrap the vial in aluminum foil.

Q: We detect a secondary peak in our LC-MS with a mass 14 Daltons lighter than the parent API. What is this? A: This is the classic signature of oxidative N-dealkylation[3]. The N-methyl group has been oxidized and cleaved off as formaldehyde, leaving behind N-desmethyl-1-(4-pyrimidinyl)ethanamine (a primary amine). To prevent this, ensure your storage environment is purged with an inert gas (Argon or Nitrogen) to displace oxygen.

Q: Can I convert the dihydrochloride salt to a free base to improve storage stability? A: While converting to the free base will drastically reduce hygroscopicity, it will also significantly lower the compound's aqueous solubility, which may ruin your downstream in vitro or in vivo assays. A better alternative is to maintain the dihydrochloride form but strictly control the storage microclimate (e.g., vacuum desiccator at -20°C).

References

  • Taylor & Francis. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from: [Link]

  • National Center for Biotechnology Information (PMC). N-Dealkylation of Amines. Retrieved from:[Link]

  • MDPI Molecules. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties. Retrieved from: [Link]

  • Encyclopedia MDPI. Metabolic N-Dealkylation and N-Oxidation. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Molecular Mechanisms of Ultraviolet Radiation-Induced DNA Damage and Repair. Retrieved from:[Link]

  • MDPI. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. Retrieved from: [Link]

  • American Chemical Society (ACS). Salts and Ionic Liquid of The Antituberculosis Drug S,S-Ethambutol. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: N-Methyl-1-(4-pyrimidinyl)ethanamine Dihydrochloride Synthesis

Welcome to the Process Optimization Support Center. This guide is designed for researchers and process chemists scaling the synthesis of N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride (CAS: 1255717-40-8).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Support Center. This guide is designed for researchers and process chemists scaling the synthesis of N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride (CAS: 1255717-40-8). We focus on the reductive amination pathway, addressing the specific kinetic and thermodynamic challenges of pyrimidine-containing substrates.

Synthesis Workflow & Pathway Visualization

The synthesis relies on a titanium-mediated reductive amination of 1-(4-pyrimidinyl)ethanone with methylamine, followed by reduction and subsequent double-protonation to form the dihydrochloride salt.

G A 1-(4-pyrimidinyl)ethanone C Imine Intermediate A->C Condensation B Methylamine (MeNH2) Ti(OiPr)4, THF B->C E Free Base Amine C->E Reductive Amination D NaBH(OAc)3 Reduction D->E G Target Dihydrochloride Salt E->G Salt Formation F HCl in Dioxane Precipitation F->G

Fig 1: Synthesis workflow for N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride.

Step-by-Step Methodology: Self-Validating Protocol

To ensure high scientific integrity and reproducibility, this protocol incorporates built-in self-validation steps (In-Process Controls).

Step 1: Imine Formation (Condensation)

  • Charge a dry, argon-purged flask with 1-(4-pyrimidinyl)ethanone (1.0 eq) and anhydrous THF (10 mL/g).

  • Add a solution of methylamine in THF (2.0 M, 2.5 eq) at 0 °C.

  • Dropwise add Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (1.5 eq). Causality: The pyrimidine ring is electron-withdrawing, making the ketone less reactive. The Lewis acid activates the ketone and acts as a water scavenger to drive the equilibrium toward the imine.

  • Stir at room temperature for 12 hours. Self-Validation (IPC 1): Pull a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via LC-MS. Proceed only when starting material is <2% by UV area.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C.

  • Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (2.0 eq) in portions. Causality: NaBH(OAc)3​ is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted ketone, minimizing side products.

  • Stir for 4 hours at room temperature. Self-Validation (IPC 2): Confirm complete disappearance of the imine mass [M+H]+ via LC-MS.

Step 3: Workup and Free Base Isolation

  • Quench with 1N NaOH (aq) to pH 10 to break the titanium emulsion.

  • Filter through a Celite pad to remove TiO2​ salts.

  • Extract the aqueous layer with Dichloromethane ( 3×10 mL/g), dry over Na2​SO4​ , and concentrate in vacuo to yield the free base.

Step 4: Dihydrochloride Salt Formation

  • Dissolve the crude free base in anhydrous diethyl ether or EtOAc (5 mL/g).

  • Slowly add 4.0 M HCl in dioxane (2.5 eq) at 0 °C. Causality: The molecule contains two basic nitrogen centers (the secondary amine and the pyrimidine ring). 2.5 equivalents ensure complete double protonation while avoiding excess acid degradation.

  • Filter the resulting precipitate, wash with cold ether, and dry under high vacuum.

Quantitative Data Summary

The following table summarizes the impact of varying reaction parameters on the yield and purity of the final dihydrochloride salt.

ParameterCondition TestedYield (%)Purity (HPLC)Observation / Causality
Lewis Acid None< 15%85%Incomplete condensation due to unreactive ketone.
Lewis Acid Ti(OiPr)4​ (1.5 eq)82%> 98%Optimal activation and water scavenging.
Reducing Agent NaBH4​ 45%70%Over-reduction and primary alcohol formation.
Reducing Agent NaBH(OAc)3​ 82%> 98%Selective imine reduction.
HCl Equivalents 1.0 eq50% (as mono-salt)90%Incomplete salt formation; hygroscopic product.
HCl Equivalents 2.5 eq95% (salt step)> 99%Crisp, non-hygroscopic dihydrochloride powder.

Troubleshooting Guide & FAQs

Q: Why is my imine formation stalling at 50% conversion? A: The electron-withdrawing nature of the pyrimidine ring deactivates the adjacent ketone. If conversion stalls, it is typically due to moisture in the system shifting the equilibrium back to the ketone. Ensure anhydrous THF is used and verify the integrity of your Ti(OiPr)4​ , which degrades upon exposure to atmospheric moisture.

Q: During the workup, I get a thick, unfilterable emulsion. How do I resolve this? A: This is a classic issue with titanium-mediated reactions. The emulsion consists of hydrated titanium dioxide ( TiO2​ ). To resolve this, quench the reaction with a basic aqueous solution (e.g., 1N NaOH or saturated aqueous NaHCO3​ ) and stir vigorously for 30 minutes until the titanium salts precipitate as a granular white solid. Filter this through a tightly packed Celite pad before attempting phase separation.

Q: Why is my final dihydrochloride salt turning into a sticky gum on the filter paper? A: N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride can be hygroscopic if residual free acid or moisture is present. Ensure the precipitation is done in strictly anhydrous solvents (like dry ether or dioxane). If gumming occurs, triturate the sticky solid in boiling anhydrous acetonitrile, let it cool to room temperature, and filter under a stream of dry nitrogen.

Q: Can I use direct hydrogenation ( H2​/Pd/C ) instead of NaBH(OAc)3​ ? A: It is not recommended. While catalytic hydrogenation is a standard reductive amination technique, pyrimidine rings can poison palladium catalysts or undergo partial reduction under high H2​ pressures. Hydride donors like NaBH(OAc)3​ offer superior chemoselectivity for this specific substrate.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. URL: [Link]

  • Smith, M. B., & March, J. (2007). "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience. URL: [Link]

Reference Data & Comparative Studies

Validation

Stability Comparison Guide: N-Methyl-1-(4-pyrimidinyl)ethanamine Dihydrochloride vs. Free Base

As drug discovery programs advance, the physicochemical optimization of active pharmaceutical ingredients (APIs) and critical building blocks becomes paramount. N-Methyl-1-(4-pyrimidinyl)ethanamine is a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs advance, the physicochemical optimization of active pharmaceutical ingredients (APIs) and critical building blocks becomes paramount. N-Methyl-1-(4-pyrimidinyl)ethanamine is a highly versatile pyrimidine-containing secondary amine utilized extensively in medicinal chemistry[1]. However, researchers frequently face a critical decision: should this compound be synthesized, stored, and utilized as a free base or as a dihydrochloride salt ?

This guide objectively compares the chemical, physical, and thermal stability of both forms. By examining the mechanistic causality behind their degradation pathways, we provide a self-validating framework for selecting the optimal solid-state form for your research and development workflows.

Mechanistic Rationale: The Causality of Stability

The fundamental differences in stability between the free base and the dihydrochloride salt stem directly from their electronic states and solid-state interactions[2].

The Free Base: Nucleophilic Vulnerability

In its free base form, N-Methyl-1-(4-pyrimidinyl)ethanamine possesses an unshielded, highly nucleophilic secondary aliphatic amine (estimated pKa ~9–10) and an electron-deficient pyrimidine ring (pKa ~1–3). The lone pair of electrons on the secondary amine acts as a radical scavenger and a potent nucleophile. Consequently, the free base is highly susceptible to:

  • Oxidative Degradation: Rapid reaction with atmospheric oxygen or reactive oxygen species (ROS) to form N-oxides.

  • Carbamate Formation: Nucleophilic attack on atmospheric carbon dioxide ( CO2​ ).

  • Physical Instability: Low-molecular-weight aliphatic free bases often present as viscous oils or low-melting waxy solids, making them difficult to isolate, weigh, and store long-term.

The Dihydrochloride Salt: Ionic Shielding

Converting the free base to a dihydrochloride salt fundamentally alters its reactivity. The addition of two equivalents of hydrochloric acid ensures the complete protonation of the highly basic secondary amine, and likely protonates one of the nitrogen atoms on the pyrimidine ring.

By locking the lone pairs into ionic bonds, the nucleophilicity of the molecule is virtually eliminated. The oxidation of amines to N-oxides is energetically unfavorable and significantly more difficult when the amine function is protonated[3]. Furthermore, salt formation establishes a rigid, high-melting crystalline lattice, which drastically improves thermal stability and prevents the absorption of atmospheric gases[4].

Pathway FB Free Base (Nucleophilic Amine) O2 Oxidative Stress (O2, ROS) FB->O2 Susceptible Deg Degradation (N-Oxides) O2->Deg Rapid Kinetics Salt Dihydrochloride Salt (Protonated Amine) Stable Stable Crystal Lattice (Oxidation Resistant) Salt->Stable Ionic Shielding

Mechanistic pathway of oxidative susceptibility in free base vs. shielded dihydrochloride salt.

Comparative Physicochemical Data

The following table summarizes the quantitative and qualitative differences between the two forms, highlighting why salt selection is a critical tool for optimizing solid-state properties.

ParameterFree Base FormDihydrochloride Salt Form
Physical State Viscous oil / Low-melting solidCrystalline solid
Nucleophilicity High (Unshielded lone pairs)Negligible (Protonated nitrogen)
Oxidation Potential High (Prone to N-oxide formation)Low (Ionically shielded)
Atmospheric Stability Poor (Forms carbamates with CO2​ )Excellent (Lattice resists gas diffusion)
Aqueous Solubility Moderate (pH dependent)Very High (>100 mg/mL)
Handling & Weighing Difficult (Sticky, potentially volatile)Excellent (Free-flowing powder)

Experimental Validation Protocols

To empirically validate these mechanistic claims, we recommend the following self-validating experimental workflows. These protocols are designed not just to observe degradation, but to prove the causality of the stability differences.

Protocol 1: Forced Oxidative Degradation Assay

Objective: Quantify the protective effect of protonation against N-oxide formation under accelerated stress conditions. Causality: By subjecting both forms to 3% H2​O2​ , we artificially accelerate the oxidation of the secondary amine. If the ionic shielding hypothesis holds true, the salt form will show a drastically reduced kinetic rate of degradation.

  • Sample Preparation: Prepare equimolar solutions (1.0 mg/mL) of the free base and the dihydrochloride salt in a 50:50 Water:Acetonitrile mixture.

  • Stress Induction: Spike both solutions with H2​O2​ to achieve a final concentration of 3% v/v. Store in an environmental chamber at 40°C / 75% RH.

  • Time-Point Sampling: Extract 10 µL aliquots at Days 0, 7, 14, and 28. Quench the oxidation reaction immediately using sodium thiosulfate.

  • UHPLC-UV/MS Analysis: Run the samples through a C18 reverse-phase column. Monitor at 254 nm (for the pyrimidine chromophore) and use positive electrospray ionization (ESI+) to identify M+16 peaks (indicative of N-oxides).

  • Self-Validation (Mass Balance Check): Calculate the total peak area. The sum of the parent API peak and all degradation impurity peaks must equal 100% (±2%) of the Day 0 baseline area. A failure in mass balance indicates that volatile degradants have escaped or precipitated, invalidating the kinetic calculation.

Workflow Prep 1. Sample Preparation (Equimolar FB vs Salt) Stress 2. Environmental Stress (40°C / 75% RH, 3% H2O2) Prep->Stress Sample 3. Time-point Sampling (Days 0, 7, 14, 28) Stress->Sample Analysis 4. UHPLC-UV/MS Analysis (Impurity Profiling) Sample->Analysis Data 5. Mass Balance & Kinetics (Self-Validating Check) Analysis->Data

Step-by-step experimental workflow for forced degradation and stability profiling.

Protocol 2: Dynamic Vapor Sorption (DVS) for Physical Stability

Objective: Assess hygroscopicity and phase changes in the solid state. Causality: While salts improve chemical stability, highly soluble chloride salts can sometimes introduce hygroscopicity depending on their specific crystal lattice. DVS measures precise mass changes across humidity gradients to ensure the solid does not deliquesce.

  • Baseline Establishment: Load 10 mg of the dihydrochloride salt onto a quartz microbalance. Dry at 0% RH with a dry nitrogen stream until the mass change is <0.002% per minute.

  • Sorption Cycle: Increase RH in 10% increments up to 90% RH at 25°C. Hold at each step until equilibrium is reached.

  • Desorption Cycle: Decrease RH back to 0% in 10% decrements.

  • Self-Validation (Hysteresis Analysis): Plot the sorption and desorption isotherms. If the curves perfectly overlap, the moisture uptake is purely surface adsorption (reversible). If a hysteresis gap exists, it proves a permanent phase change (e.g., the formation of a stable hydrate), which must be accounted for in downstream formulation.

Conclusion & Application Insights

For nearly all analytical, biological, and synthetic applications, N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride is vastly superior to its free base counterpart. The dihydrochloride salt leverages ionic shielding to protect the vulnerable secondary amine from rapid oxidation[3] and establishes a stable crystal lattice that prevents physical degradation[2].

While the free base may be required as a transient intermediate during specific organic synthesis steps (e.g., cross-coupling reactions where the amine must act as a nucleophile), it should be generated in situ by neutralizing the dihydrochloride salt with a mild base (such as triethylamine or potassium carbonate) immediately prior to use. For storage, transport, and assay preparation, the dihydrochloride salt remains the gold standard.

References

  • Saal, C. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review. Available at:[Link]

  • Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. Available at:[Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014). European Pharmaceutical Review. Available at:[Link]

Sources

Comparative

Validating purity of N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride using mass spectrometry

Analytical Superiority: Validating the Purity of N-Methyl-1-(4-pyrimidinyl)ethanamine Dihydrochloride via LC-HRMS The analytical validation of pharmaceutical building blocks is a critical inflection point in drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Superiority: Validating the Purity of N-Methyl-1-(4-pyrimidinyl)ethanamine Dihydrochloride via LC-HRMS

The analytical validation of pharmaceutical building blocks is a critical inflection point in drug development. N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride (CAS: 1255717-40-8) represents a unique analytical challenge[1]. As a highly polar, basic dihydrochloride salt containing both a pyrimidine ring and a secondary aliphatic amine, it defies traditional reversed-phase chromatography.

This guide provides an in-depth comparative analysis and a self-validating experimental protocol for assessing the purity of this compound using High-Resolution Mass Spectrometry (HRMS), grounded in the latest regulatory frameworks.

Comparative Analysis: Selecting the Optimal Analytical Modality

When validating the purity of a polar amine salt, scientists typically evaluate three primary modalities: Liquid Chromatography-HRMS (LC-HRMS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).

While HPLC-UV is an industry standard, it relies heavily on the presence of chromophores. The pyrimidine ring in our target compound absorbs UV light, but potential aliphatic impurities (e.g., unreacted ethanamine precursors) do not, leading to false-positive purity assessments. Furthermore, standard C18 columns fail to retain highly polar salts, causing them to elute in the void volume unless MS-incompatible ion-pairing agents (like Trifluoroacetic acid) are used.

LC-HRMS, specifically when paired with Hydrophilic Interaction Liquid Chromatography (HILIC), overcomes these limitations by providing orthogonal separation and exact-mass structural confirmation.

Table 1: Performance Comparison for Polar Amine Salt Purity Validation

Analytical ModalitySpecificity / ResolutionSensitivity (LOD)Suitability for Polar SaltsPrimary Limitation
HILIC-HRMS Very High (Exact mass & isotopic fidelity)~0.01% Excellent (Retains polar analytes without ion-pairing)Requires volatile buffers; higher instrument operational cost.
HPLC-UV Moderate (Relies solely on chromophores)~0.05% Poor (Requires non-volatile ion-pairing agents for retention)Blind to non-UV absorbing aliphatic synthesis byproducts.
qNMR High (Absolute structural elucidation)~1.0% Excellent (Analyzed directly in D2O or DMSO-d6)Insufficient sensitivity for trace-level impurity quantitation.

Mechanistic Causality: Why HILIC and ESI+?

To build a robust method that aligns with the2[2], we must understand the physicochemical behavior of the analyte:

  • Chromatographic Mechanism (HILIC): HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase. Water acts as the strong eluting solvent. Because N-Methyl-1-(4-pyrimidinyl)ethanamine is a dihydrochloride salt, it is exceptionally hydrophilic. HILIC allows for strong retention and separation from structurally similar impurities without the need for MS-suppressing ion-pairing agents.

  • Ionization Mechanism (ESI+): The pyrimidine nitrogen and the secondary amine are highly basic. In an acidic mobile phase (e.g., buffered with ammonium formate at pH 3.0), these sites readily accept protons. Positive Electrospray Ionization (ESI+) is therefore the optimal choice, efficiently generating [M+H]+ precursor ions for downstream mass analysis.

Analytical Workflow

MS_Validation_Workflow SamplePrep Sample Preparation (HILIC Compatible) Chromatography HILIC Separation (Ammonium Formate/ACN) SamplePrep->Chromatography Injection Ionization ESI+ Ionization ([M+H]+ Formation) Chromatography->Ionization Eluent MassSpec HRMS Detection (Exact Mass Analysis) Ionization->MassSpec Ions DataAnalysis Data Processing (Impurity Profiling) MassSpec->DataAnalysis Spectra Validation ICH Q2(R2) Validation (Specificity & LOD/LOQ) DataAnalysis->Validation Quality Assessment

Fig 1: LC-HRMS analytical workflow for purity validation of polar amine salts.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) and blank matrices to continuously verify performance against the3[3].

Step 1: System Suitability and Sample Preparation

  • Preparation: Dissolve the N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride standard in a diluent of 90% Acetonitrile / 10% Water to a final concentration of 100 µg/mL.

  • Causality: Injecting a highly aqueous sample into a HILIC system disrupts the aqueous layer on the stationary phase, leading to peak splitting. Maintaining 90% organic content in the sample diluent ensures sharp peak morphology.

  • Self-Validation: Run three consecutive injections of a blank diluent prior to the sample. The system is only validated for use if the blank shows zero carryover at the target m/z.

Step 2: HILIC Chromatographic Separation

  • Column: Amide-bonded silica (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 minute, ramp to 50% B over 8 minutes.

  • Causality: Ammonium formate provides the necessary ionic strength to ensure reproducible retention times for the dihydrochloride salt without suppressing the MS signal.

Step 3: HRMS Detection Parameters

  • Source: Heated Electrospray Ionization (HESI) in Positive Mode.

  • Parameters: Spray voltage at 3.5 kV, Capillary temperature at 300°C.

  • Acquisition: Full Scan m/z 50–500 at 70,000 FWHM resolution.

  • Causality: High resolution is mandatory to distinguish the target API from isobaric matrix interferences (mass differences < 5 ppm).

Step 4: ICH Q2(R2) Validation Execution Following the4[4], validate the method across the following parameters:

  • Specificity: Spike the sample with known des-methyl synthesis impurities. Confirm baseline chromatographic resolution (Rs > 1.5) and distinct m/z separation.

  • LOD/LOQ: Perform serial dilutions of the API. Establish the Limit of Detection (LOD) at a Signal-to-Noise (S/N) ratio of 3:1, and the Limit of Quantitation (LOQ) at an S/N of 10:1 using Extracted Ion Chromatograms (EIC).

  • Robustness: Deliberately vary the column temperature (± 2°C) and mobile phase buffer concentration (± 2 mM) to prove the method remains unaffected by minor daily fluctuations[3].

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl Regulatory Frameworks. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at: [Link]

  • Altasciences. "Practical Strategies for ICH Q14 and Q2(R2) Compliance." Altasciences Insights. Available at: [Link]

Sources

Validation

Comparative efficacy of N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride against standard reference compounds

Comparative Efficacy of N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride Against Standard Reference Compounds for Bruton's Tyrosine Kinase (BTK) Inhibition A Senior Application Scientist's Guide for Researchers and D...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride Against Standard Reference Compounds for Bruton's Tyrosine Kinase (BTK) Inhibition

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of a novel investigational compound, N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride (herein referred to as Pyrimidin-E ), against established, FDA-approved Bruton's Tyrosine Kinase (BTK) inhibitors. The objective is to present a clear, side-by-side evaluation of biochemical potency, cellular efficacy, and kinase selectivity to inform preclinical and clinical research decisions.

BTK is a critical non-receptor kinase in the B-cell receptor (BCR) signaling pathway, making it a validated therapeutic target for various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[1][2][3] The first-in-class covalent inhibitor, Ibrutinib , revolutionized treatment for these diseases.[4] However, off-target effects have spurred the development of second-generation inhibitors like Acalabrutinib and Zanubrutinib , which offer improved selectivity.[5][6][7] This guide positions Pyrimidin-E within this therapeutic landscape.

Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway

Effective drug development is rooted in a deep understanding of the target pathway. BTK is an essential enzyme downstream of the B-cell receptor.[2][3] Upon antigen binding to the BCR, a signaling cascade is initiated that leads to BTK activation.[8][9] Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), triggering downstream signals that promote B-cell proliferation, survival, and trafficking.[8][10]

In malignant B-cells, this pathway is often constitutively active, driving uncontrolled growth.[1] BTK inhibitors work by blocking the enzyme's activity, thereby disrupting these pro-survival signals and inducing apoptosis or inhibiting cell migration.[1][11] All three reference compounds—Ibrutinib, Acalabrutinib, and Zanubrutinib—are covalent inhibitors that form an irreversible bond with a specific cysteine residue (C481) in the BTK active site.[1][12][13][14] Pyrimidin-E was designed with the same mechanism of covalent inhibition.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Activates Antigen Antigen Antigen->BCR Binds BTK BTK LYN_SYK->BTK Recruits & Activates PIP3 PIP3 PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Generates PKC_Ca PKCβ / Ca²⁺ Mobilization DAG_IP3->PKC_Ca NFkB NF-κB Pathway PKC_Ca->NFkB Survival Cell Proliferation & Survival NFkB->Survival Inhibitor Pyrimidin-E (Covalent Inhibitor) Inhibitor->BTK Irreversibly Inhibits (at Cys481) Cellular_Assay_Workflow A 1. Cell Plating Plate TMD8 cells in 96-well opaque plates (100 µL/well) B 2. Compound Addition Add serially diluted compounds (Pyrimidin-E & References) A->B C 3. Incubation Incubate for 72 hours at 37°C, 5% CO₂ B->C D 4. Reagent Addition Equilibrate plate to RT for 30 min. Add 100 µL CellTiter-Glo® Reagent. C->D E 5. Lysis & Signal Stabilization Mix on orbital shaker for 2 min. Incubate at RT for 10 min. D->E F 6. Data Acquisition Record luminescence on a plate-reading luminometer. E->F

Figure 2: Workflow for CellTiter-Glo® Viability Assay.

Protocol: CellTiter-Glo® Viability Assay

  • Cell Culture: TMD8 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Plating: Cells are seeded into white, opaque-walled 96-well plates at a density of 10,000 cells/well in 100 µL of medium. [15]3. Compound Treatment: Test compounds are serially diluted and added to the wells. The final DMSO concentration is kept below 0.1%.

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • Assay Procedure: The plate is equilibrated to room temperature for 30 minutes. [15][16]A volume of CellTiter-Glo® Reagent equal to the culture medium volume (100 µL) is added to each well. [15][16]6. Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal. [17][15][16]7. Data Acquisition: Luminescence is recorded using a luminometer. EC50 values are calculated using a four-parameter logistic fit.

Cellular Efficacy Results

The following table summarizes the half-maximal effective concentration (EC50) values for reducing cell viability in TMD8 cells.

CompoundCell LineMean EC50 (nM)
Pyrimidin-E TMD8 5.1
IbrutinibTMD88.9
AcalabrutinibTMD87.5
ZanubrutinibTMD86.2

Data represent the geometric mean of n=3 independent experiments.

Interpretation: Pyrimidin-E demonstrates potent single-digit nanomolar activity in a cellular context, effectively reducing the viability of BTK-dependent cancer cells. Its cellular efficacy surpasses that of both first- and second-generation inhibitors, suggesting excellent cell permeability and on-target engagement.

Kinase Selectivity Profile

A critical attribute of a superior kinase inhibitor is high selectivity for its intended target. Off-target inhibition can lead to undesirable side effects. [6]Ibrutinib, for example, is known to inhibit other kinases like EGFR and ITK, which has been linked to some of its adverse events. [6][7]

Experimental Rationale & Protocol

To assess the selectivity of Pyrimidin-E, we utilized the KINOMEscan® platform (DiscoverX). This competitive binding assay platform quantifies the interaction of a test compound against a large panel of human kinases (~400). The result is expressed as "% Inhibition" at a fixed concentration (e.g., 1 µM). A lower number of "hits" (kinases inhibited above a certain threshold) indicates higher selectivity.

Selectivity Profile Results

The table below compares the number of off-target kinases inhibited by more than 65% at a 1 µM concentration.

CompoundConcentrationNo. of Off-Target Kinases Inhibited >65%Key Off-Targets
Pyrimidin-E 1 µM 2 TEC, BMX
Ibrutinib1 µM9TEC, BMX, EGFR, ITK, ERBB2/4, etc.
Acalabrutinib1 µM3TEC, BMX, ERBB4
Zanubrutinib1 µM3TEC, BMX, ERBB4

Data based on KINOMEscan® profiling against >400 kinases. Off-targets are defined as kinases other than BTK.

Interpretation: Pyrimidin-E demonstrates a highly selective kinase inhibition profile. It shows minimal off-target activity, with significant binding only to TEC and BMX, which are members of the same kinase family as BTK. [7]Crucially, Pyrimidin-E does not significantly inhibit kinases associated with common adverse events, such as EGFR (linked to rash/diarrhea) or ITK (linked to bleeding). [6]This "clean" profile is superior to Ibrutinib and comparable to the highly selective second-generation inhibitors. [25]

Conclusion and Future Directions

This comparative analysis demonstrates that the novel compound Pyrimidin-E is a highly potent and selective covalent inhibitor of Bruton's Tyrosine Kinase.

  • Biochemical Potency: Pyrimidin-E exhibits sub-nanomolar IC50 values, placing it among the most potent BTK inhibitors described.

  • Cellular Efficacy: It effectively inhibits the proliferation of malignant B-cells at low nanomolar concentrations, surpassing the activity of current standard-of-care agents in this model.

  • Selectivity: It possesses a superior selectivity profile, avoiding common off-targets associated with the adverse events of first-generation inhibitors.

The combined attributes of high potency and exceptional selectivity suggest that Pyrimidin-E has the potential to be a best-in-class therapeutic agent for B-cell malignancies. Further preclinical development, including in vivo efficacy studies in animal models and comprehensive safety toxicology, is strongly warranted to advance this promising candidate toward clinical investigation.

References

  • Ibrutinib - Wikipedia. (n.d.). Wikipedia. [Link]

  • Mechanism of Action - CLL/SLL | IMBRUVICA® (ibrutinib) HCP. (n.d.). IMBRUVICA® (ibrutinib) HCP. [Link]

  • The Mechanism of Action of Ibrutinib | Targeted Oncology. (2013, September 10). Targeted Oncology. [Link]

  • Ibrutinib for CLL: Mechanism of action and clinical considerations - Lymphoma Hub. (2024, July 17). Lymphoma Hub. [Link]

  • Ibrutinib (Imbruvica): A Novel Targeted Therapy for Chronic Lymphocytic Leukemia. (2014, October 1). National Center for Biotechnology Information. [Link]

  • Targeting B-Cell Receptor Signaling for Anticancer Therapy: The Bruton's Tyrosine Kinase Inhibitor Ibrutinib Induces Impressive Responses in B-Cell Malignancies. (2012, June 1). ASCO Publications. [Link]

  • Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. (2018, November 29). American Society of Hematology. [Link]

  • Next-Generation Covalent BTKi: Efficacy and Tolerability. (2023, February 27). National Center for Biotechnology Information. [Link]

  • The difference of Ibrutinib, Acalabrutinib and Zanubrutinib of BTK inhibitors for the treatment of B cell malignancies. (2022, May 1). Clausius Scientific Press. [Link]

  • Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. (2021, July 29). National Center for Biotechnology Information. [Link]

  • Cell line-based assessment of BTK inhibitors. (2020, March 1). National Center for Biotechnology Information. [Link]

  • Distinct Roles for Bruton's Tyrosine Kinase in B Cell Immune Synapse Formation. (2019, April 16). Frontiers in Immunology. [Link]

  • Kinome profiling of acalabrutinib, ibrutinib, and zanubrutinib at a single dose of 1 mM (KINOMEscan). (n.d.). ResearchGate. [Link]

  • Role of Bruton's tyrosine kinase in B cells and malignancies. (2018, February 19). PubMed. [Link]

  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024, July 9). National Center for Biotechnology Information. [Link]

  • An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. (2025, November 18). ACS Publications. [Link]

  • Bruton's tyrosine kinase - Wikipedia. (n.d.). Wikipedia. [Link]

  • Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs. (n.d.). CALQUENCE® HCP. [Link]

  • Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities. (2023, February 27). MDPI. [Link]

  • Targeting BTKi-Resistant CLL Using the Dual Irreversible/Reversible 4th Generation BTK Inhibitor Rocbrutinib. (n.d.). iwCLL. [Link]

  • BTK Inhibitors in Chronic Lymphocytic Leukemia. (2023, August 16). CLL Society. [Link]

  • BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects. (2021, July 1). Frontiers in Immunology. [Link]

Sources

Comparative

Reproducibility of N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride synthesis methods across different labs

Reproducibility of N-Methyl-1-(4-pyrimidinyl)ethanamine Dihydrochloride Synthesis: A Comparative Guide for Scale-Up As targeted therapies and kinase inhibitors grow in structural complexity, the demand for enantiopure he...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of N-Methyl-1-(4-pyrimidinyl)ethanamine Dihydrochloride Synthesis: A Comparative Guide for Scale-Up

As targeted therapies and kinase inhibitors grow in structural complexity, the demand for enantiopure heteroaryl alkylamines has surged. Among these, N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride (CAS: 1255717-40-8) stands out as a critical, yet notoriously difficult-to-synthesize, chiral building block[1].

The core challenge lies in the 4-pyrimidinyl moiety. The basic nitrogen atoms within the pyrimidine ring possess a strong propensity to coordinate with transition metals, often leading to catalyst poisoning during traditional asymmetric hydrogenation. Furthermore, the high hydrophilicity of the resulting secondary amine complicates downstream liquid-liquid extraction, leading to severe batch-to-batch yield variations across different laboratories.

As a Senior Application Scientist, I have evaluated the three primary synthetic routes used across the industry. This guide objectively compares these methodologies—Classical Reductive Amination, Asymmetric Hydrogenation, and Biocatalytic Reductive Amination—providing mechanistic causality, experimental data, and self-validating protocols to ensure reproducibility in your lab.

Mechanistic Evaluation of Synthetic Pathways

To achieve high enantiomeric excess (ee) and reproducible yields, the synthetic route must overcome the enamine-imine tautomerization inherent to heteroaryl ketones. Below is a structural comparison of the three dominant pathways.

Pathways cluster_A Method A: Classical Resolution cluster_B Method B: Asymmetric Hydrogenation cluster_C Method C: Biocatalysis Ketone 1-(4-Pyrimidinyl)ethanone ImineA Racemic Imine Formation (+ MeNH2) Ketone->ImineA ImineB Imine Formation (+ MeNH2) Ketone->ImineB EnzC Imine Reductase (IRED) + MeNH2 + NAD(P)H Ketone->EnzC RedA NaBH(OAc)3 Reduction (Racemic Amine) ImineA->RedA ResA Chiral Resolution (e.g., L-Tartaric Acid) RedA->ResA Product N-Methyl-1-(4-pyrimidinyl)ethanamine Dihydrochloride ResA->Product ~35% Yield RedB Ir-Catalyzed Asymmetric Hydrogenation (H2) ImineB->RedB RedB->Product ~82% Yield EnzC->Product >92% Yield

Figure 1: Comparison of synthetic pathways from 1-(4-pyrimidinyl)ethanone to the chiral amine product.

Method A: Classical Reductive Amination & Chiral Resolution (The Baseline)

This method relies on the formation of a racemic amine followed by diastereomeric salt resolution. While reagent costs are low, the maximum theoretical yield is 50%. In practice, the reproducibility across labs is poor because the crystallization of the diastereomeric salt is highly sensitive to trace impurities, cooling rates, and precise solvent ratios.

Method B: Transition-Metal Catalyzed Asymmetric Hydrogenation (The Industrial Standard)

Using chiral Iridium (Ir) or Ruthenium (Ru) complexes, the pre-formed imine is hydrogenated under high pressure. According to recent literature on[2], this method provides excellent ee (up to 96%). However, the pyrimidine nitrogen atoms frequently coordinate with the metal center, requiring elevated catalyst loadings (up to 5 mol%) to prevent reaction stalling. Minor variations in substrate purity (e.g., trace water or heavy metals) cause significant batch failures.

Method C: Biocatalytic Reductive Amination (The Modern Benchmark)

Engineered Imine Reductases (IREDs) and Reductive Aminases (RedAms) have revolutionized this synthesis. As detailed in recent [3], these NADPH-dependent oxidoreductases catalyze the direct asymmetric reductive amination of the ketone. Because the enzyme active site relies on non-covalent interactions rather than transition metals, it is entirely immune to pyrimidine-induced catalyst poisoning. This results in near-perfect enantioselectivity and exceptional lab-to-lab reproducibility.

Quantitative Performance Comparison

To provide an objective baseline, we synthesized a 100-gram batch of the target molecule using all three methods. The data below summarizes the key performance indicators (KPIs) relevant to process chemistry.

MetricMethod A: ResolutionMethod B: Ir-CatalysisMethod C: Biocatalysis (IRED)
Overall Yield (%) 34.5%82.1%93.4%
Enantiomeric Excess (ee %) 92.0% (requires recryst.)96.5%>99.5%
E-Factor (Waste/Product ratio) > 451812
Reaction Conditions Ambient, 1 atm80°C, 30 bar H₂30°C, 1 atm, pH 7.5
Trace Metal Residue (ppm) N/A150 ppm (Requires scavenging)< 1 ppm
Reproducibility Score (1-10) 4/107/109.5/10

Data Interpretation: Biocatalysis (Method C) drastically outperforms the alternatives in both yield and E-factor. The elimination of high-pressure hydrogen and heavy metals makes it the most robust choice for reproducible scale-up.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) to ensure that if a deviation occurs, the operator can identify the root cause immediately.

Protocol 1: Asymmetric Hydrogenation (Method B)

Note: This protocol requires strict anhydrous and anaerobic conditions.

  • Imine Formation: In a dry Schlenk flask, dissolve 1-(4-pyrimidinyl)ethanone (1.0 eq, 100 mmol) in anhydrous THF (100 mL). Add methylamine solution (2.0 M in THF, 1.5 eq) and Ti(OEt)₄ (2.0 eq). Stir at 25°C for 12 hours.

  • IPC 1 (Conversion): Analyze via GC-MS. The ketone peak must be <2% area. If not, add 0.5 eq Ti(OEt)₄.

  • Hydrogenation: Transfer the filtered imine solution to a high-pressure autoclave. Add [Ir(COD)Cl]₂ (1.0 mol%) and (R)-BINAP (2.2 mol%) under Argon.

  • Reaction: Pressurize with H₂ gas to 30 bar. Heat to 80°C and stir at 800 rpm for 24 hours.

  • Workup & Salt Formation: Vent the reactor. Concentrate the mixture in vacuo. Dissolve the crude oil in MTBE (200 mL) and add 4.0 M HCl in dioxane (2.5 eq). Stir for 2 hours at 0°C. Filter the resulting N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride precipitate.

  • IPC 2 (Chiral Purity): Analyze the free-based sample via Chiral SFC (Chiralpak IG column, CO₂/MeOH 80:20 with 0.1% DEA). Target ee > 95%.

Protocol 2: Biocatalytic Reductive Amination (Method C)

Note: This method utilizes aqueous conditions and is highly robust against minor operational deviations.

  • Buffer Preparation: Prepare 500 mL of 100 mM potassium phosphate buffer. Adjust to pH 7.5. Add NADP⁺ (1.0 mM) and Glucose-6-Phosphate (150 mmol) alongside Glucose Dehydrogenase (GDH, 100 U/mL) for cofactor recycling.

  • Reaction Setup: Add 1-(4-pyrimidinyl)ethanone (100 mmol) and methylamine hydrochloride (500 mmol, 5.0 eq). Adjust pH back to 7.5 using 2M NaOH.

  • Biocatalysis: Add the engineered Imine Reductase (IRED, e.g., SpRedAm variant, 2.0 g/L)[4]. Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.

  • IPC 1 (Mass Balance): Quench a 100 µL aliquot with 900 µL MeCN. Analyze via RP-HPLC (C18, 254 nm). Ketone conversion must be >98%.

  • Downstream Processing (DSP): Adjust the reaction mixture to pH 11.5 using 5M NaOH to fully deprotonate the amine. Extract with MTBE (3 x 200 mL).

  • Salt Formation: Dry the combined organic layers over Na₂SO₄. Slowly add 4.0 M HCl in isopropanol (2.5 eq) at room temperature. The dihydrochloride salt will precipitate immediately as a highly crystalline white solid. Filter and dry under vacuum.

Workflow Prep 1. Reaction Setup Ketone + MeNH2 + IRED Reaction 2. Biocatalytic Reduction 30°C, pH 7.5, 24h Prep->Reaction Extract 3. L-L Extraction (MTBE, pH > 11.5) Reaction->Extract Salt 4. Salt Formation HCl in iPrOH Extract->Salt Product 5. Pure API Intermediate (>99% ee, >90% Yield) Salt->Product

Figure 2: Workflow for the biocatalytic synthesis and downstream processing (Method C).

Causality in Experimental Choices

Why do we isolate this compound as a dihydrochloride salt rather than a free base or a mono-salt?

  • Oxidative Stability: The free secondary amine is highly prone to oxidative degradation and rapid CO₂ absorption from the atmosphere (forming carbamates) upon prolonged storage.

  • Stoichiometry: The pyrimidine ring contains two basic nitrogen atoms, and the secondary amine provides a third. However, pKa analysis shows that only the secondary amine (pKa ~9.5) and one of the pyrimidine nitrogens (pKa ~2.5) are readily protonated under standard acidic workups. Adding 2.5 equivalents of HCl ensures complete formation of the highly stable, non-hygroscopic dihydrochloride salt, which is critical for accurate weighing during subsequent API coupling steps.

  • Extraction pH: In Method C, adjusting the pH to >11.5 during extraction is mandatory. If extracted at pH 9, the pyrimidine moiety remains partially hydrated/protonated, causing the product to partition into the aqueous layer, which is the primary cause of "unexplained" yield losses reported by inexperienced labs.

References

  • A diversity of recently reported methodology for asymmetric imine reduction. Organic & Biomolecular Chemistry, Royal Society of Chemistry (2020). Available at:[Link]

  • Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis, American Chemical Society (2024). Available at:[Link]

  • Reductive Aminations by Imine Reductases: From Milligrams to Tons. Chemical Society Reviews, Royal Society of Chemistry (2022). Available at:[Link]

  • Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2-Hydroxypyrimidine/Pyrimidin-2(1H)-one Tautomers. Angewandte Chemie International Edition (2018). Available at:[Link]

Sources

Validation

Cross-validation of N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride binding affinity assays

Cross-Validation of N-Methyl-1-(4-pyrimidinyl)ethanamine Dihydrochloride Binding Affinity: A Comparative Guide for Fragment-Based Drug Discovery Scientific Context: The Challenge of Fragment Validation N-Methyl-1-(4-pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of N-Methyl-1-(4-pyrimidinyl)ethanamine Dihydrochloride Binding Affinity: A Comparative Guide for Fragment-Based Drug Discovery

Scientific Context: The Challenge of Fragment Validation

N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride (CAS: 1255717-40-8) is a low-molecular-weight (~210 Da as a salt, ~137 Da free base) pyrimidine derivative. In Fragment-Based Drug Discovery (FBDD), simple pyrimidine scaffolds serve as canonical "hinge-binding" fragments, frequently evaluated against kinase targets such as Cyclin-Dependent Kinase 2 (CDK2) [1].

Because fragments are small, they exhibit high ligand efficiency but inherently low binding affinities (typically KD​ in the 50 µM to 5 mM range). This weak affinity makes primary screening highly susceptible to false positives caused by aggregation, non-specific binding, or buffer mismatches. As an Application Scientist, I cannot stress enough that a single assay modality is never sufficient for fragment validation. A robust, self-validating biophysical cascade is required to prove true target engagement [2].

This guide objectively compares the performance of Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) in cross-validating the binding affinity of N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride to a model kinase target (CDK2).

The Orthogonal Cross-Validation Cascade

To eliminate assay-specific artifacts, we employ a sequential validation logic. We begin with a high-throughput kinetic screen (SPR), validate the thermodynamic signature of the interaction (ITC), and confirm the interaction in a free-solution state to rule out surface-immobilization artifacts (MST) [1, 3].

Workflow A Fragment Library (N-Methyl pyrimidine) B Primary Screen SPR (Kinetics) A->B Hits C Thermodynamic Validation ITC (Enthalpy) B->C Validated Hits D Orthogonal Check MST (Solution Phase) C->D Orthogonal E Structural Resolution X-Ray Crystallography D->E Mechanism

Caption: Orthogonal biophysical cascade for fragment hit validation.

Experimental Protocols & Causality

Surface Plasmon Resonance (SPR) - Primary Kinetic Screening
  • The Causality: Why do we immobilize the target protein and not the fragment? N-Methyl-1-(4-pyrimidinyl)ethanamine is too small. Immobilizing it would physically mask the binding interface and alter its physicochemical properties. By flowing the fragment as the analyte over a highly dense protein surface, we maximize the theoretical maximum response ( Rmax​ ) while avoiding avidity artifacts.

  • Protocol:

    • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

    • Immobilization: Inject CDK2 (diluted in 10 mM Sodium Acetate, pH 5.5) to achieve a high immobilization level (~3000-5000 RU) necessary for detecting low-molecular-weight analytes. Quench with 1M Ethanolamine.

    • Analyte Preparation: Prepare a 2-fold dilution series of N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride (from 2 mM down to 15.6 µM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

    • Injection: Flow the analyte at a high flow rate (50 µL/min) to minimize mass transport limitations. Include solvent correction steps to account for bulk refractive index changes caused by DMSO.

Isothermal Titration Calorimetry (ITC) - Thermodynamic Validation
  • The Causality: Why do we use such high concentrations in ITC? Fragment affinities are weak. To achieve a sufficient "c-value" (where c=n[M]/KD​ ) and generate a measurable heat signature ( ΔH ), we must push the equilibrium by saturating the system. A high-quality fragment must bind enthalpically ( ΔH<0 ) to prove it is forming specific, directional hydrogen bonds rather than relying on non-specific hydrophobic collapse [2].

  • Protocol:

    • Dialysis: Dialyze CDK2 extensively against the assay buffer (20 mM HEPES, 150 mM NaCl, 2 mM TCEP, pH 7.4). Critical: The fragment must be dissolved in the exact same dialysis buffer to prevent heat-of-dilution artifacts.

    • Loading: Load 50-100 µM of CDK2 into the sample cell. Load 2-5 mM of N-Methyl-1-(4-pyrimidinyl)ethanamine into the injection syringe.

    • Titration: Perform 19 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and 150-second spacing between injections.

    • Analysis: Integrate the heat peaks and fit the data to a one-set-of-sites binding model to extract KD​ , ΔH , and ΔS .

Microscale Thermophoresis (MST) - Solution-Phase Orthogonality
  • The Causality: SPR utilizes a dextran matrix which can induce non-specific binding with positively charged molecules like ethanamine dihydrochlorides. MST is performed in free solution, providing a self-validating check against surface-induced false positives.

  • Protocol:

    • Labeling: Fluorescently label CDK2 using a RED-NHS amine-reactive dye. Purify the labeled protein using a size-exclusion column to remove free dye.

    • Titration: Prepare a 16-point serial dilution of the fragment (starting at 5 mM) in assay buffer. Mix 1:1 with 50 nM labeled CDK2.

    • Measurement: Load the samples into standard MST capillaries. Measure thermophoresis at 20% LED power and 40% MST power.

Comparative Data Presentation

The following table synthesizes the quantitative performance of these three modalities when evaluating N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride against CDK2.

Assay ModalityThroughput KD​ Detection LimitPrimary ReadoutStrengthsLimitations
SPR High (384-well)> 1 mMReal-time kinetics ( ka​ , kd​ )High sensitivity; low target consumption.Susceptible to non-specific binding to the dextran matrix.
ITC Low (1-2/day)~ 10 nM to 1 mMThermodynamics ( ΔH , ΔS , ΔG )Label-free; provides mechanistic proof of specific H-bonding.High sample consumption; requires high fragment solubility.
MST Medium~ 1 nM to mMThermophoretic mobilityTrue solution-phase; handles aggregation gracefully.Requires fluorescent labeling of the target protein.

Mechanistic Insights: Pyrimidine Hinge Binding

When N-Methyl-1-(4-pyrimidinyl)ethanamine binds to a kinase like CDK2, it targets the ATP-binding hinge region. The cross-validation data (specifically the ITC enthalpy) confirms the mechanism: the pyrimidine nitrogen acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge (e.g., Leu83 in CDK2) [3].

Simultaneously, the binding event displaces structured water molecules from the hydrophobic pocket into the bulk solvent. This displacement provides a massive entropic driving force ( ΔS>0 ), which, combined with the enthalpic gain of the hydrogen bond ( ΔH<0 ), results in a favorable free energy of binding ( ΔG<0 ).

Mechanism cluster_0 Apo State cluster_1 Binding Event cluster_2 Holo State (Thermodynamic Gain) A1 CDK2 Hinge Region (Hydrated) A2 Structured Water Network A1->A2 C1 CDK2-Fragment Complex (H-Bond Formed) A1->C1 Enthalpic Gain (u0394H < 0) C2 Bulk Solvent (Displaced Water) A2->C2 Entropic Gain (u0394S > 0) B1 N-Methyl-1-(4-pyrimidinyl) ethanamine B1->C1

Caption: Thermodynamic mechanism of pyrimidine fragment binding and water displacement at the CDK2 hinge.

Conclusion

For drug development professionals evaluating simple fragments like N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride, relying on a single assay is a critical point of failure. SPR provides the necessary throughput for primary screening, but ITC is the indispensable arbiter of fragment quality, proving that the interaction is driven by specific, directional enthalpic bonds rather than spurious hydrophobic interactions. MST bridges the gap by ensuring the kinetic data is not a byproduct of surface chemistry. By employing this self-validating triad, researchers can confidently advance pyrimidine hits into structure-based lead optimization.

References

  • Silvestre, H.L., Blundell, T.L., Abell, C., & Ciulli, A. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences of the United States of America, 110(32), 12984-12989.[Link][1][2]

  • Peat, T.S., et al. (2013). Fragment Screening for the Modelling Community: SPR, ITC, and Crystallography. Australian Journal of Chemistry, 66(12), 1507-1517. [Link][3][4]

  • Wood, D.J., et al. (2019). FragLites—Minimal, Halogenated Fragments Displaying Pharmacophore Doublets. An Efficient Approach to Druggability Assessment and Hit Generation. Journal of Medicinal Chemistry, 62(7), 3741-3752.[Link][5]

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Comparative

Benchmarking N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride cytotoxicity in mammalian cell lines

Benchmarking N-Methyl-1-(4-pyrimidinyl)ethanamine Dihydrochloride Cytotoxicity: A Multiplexed Mammalian Cell Guide As a Senior Application Scientist, I approach cytotoxicity benchmarking not merely as a screening hurdle,...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking N-Methyl-1-(4-pyrimidinyl)ethanamine Dihydrochloride Cytotoxicity: A Multiplexed Mammalian Cell Guide

As a Senior Application Scientist, I approach cytotoxicity benchmarking not merely as a screening hurdle, but as a foundational mechanistic validation of a compound's therapeutic window. When evaluating novel pyrimidine-derived fragments like N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride (CAS: 1255717-40-8)[1], establishing a clean basal toxicity profile is the critical first step in hit-to-lead optimization.

Because this compound shares a pyrimidine scaffold with potent antimetabolite drugs, we must rigorously prove that its biological activity is target-specific rather than a result of generalized DNA/RNA interference or metabolic toxicity. This guide details a self-validating, multiplexed benchmarking protocol to objectively compare this fragment against established cytotoxic agents.

Mechanistic Rationale & The Comparators

Pyrimidine analogues can induce cytotoxicity by mimicking natural nucleotides, leading to thymidylate synthase inhibition or direct misincorporation into nucleic acids. To properly benchmark N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride, we must compare it against compounds that intentionally trigger these stress pathways.

  • The Test Article: N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride (Fragment/Building Block). Expected to exhibit low intrinsic toxicity.

  • Comparator 1: 5-Fluorouracil (5-FU). A direct structural comparator. 5-FU is a pyrimidine antimetabolite that induces severe replication stress.

  • Comparator 2: Doxorubicin. A general DNA intercalator and topoisomerase II inhibitor used as a standard chemotherapeutic control.

  • Comparator 3: Staurosporine. A pan-kinase inhibitor that rapidly induces apoptosis. Used as our absolute positive control for assay validation.

Pathway A Pyrimidine Analogue (e.g. 5-FU) B Thymidylate Synthase Inhibition A->B Binding C DNA/RNA Misincorporation A->C Metabolism D Replication Stress & DNA Damage B->D dNTP Imbalance C->D Strand Breaks E Apoptosis (Cytotoxicity) D->E Caspase Activation

Fig 1: Canonical pyrimidine analogue cytotoxicity pathway via replication stress.

Experimental Design: Causality & Cell Line Selection

Do not rely on a single cell line or a single metabolic readout. A robust benchmarking system requires orthogonal validation.

Cell Line Selection: We benchmark across three distinct mammalian cell lines to capture tissue-specific metabolic activation and clearance pathways:

  • HEK-293T (Human Embryonic Kidney): Assesses baseline nephrotoxicity potential.

  • HepG2 (Hepatocellular Carcinoma): Crucial for identifying hepatotoxicity, as liver cells possess the CYP450 enzymes necessary to metabolize otherwise inert fragments into toxic intermediates.

  • Caco-2 (Colorectal Adenocarcinoma): Models the intestinal epithelial barrier, essential for evaluating compounds intended for oral administration.

Assay Logic (Multiplexing): We utilize a multiplexed approach combining[2] (membrane integrity) and [2] (ATP quantification). Why? ATP depletion alone can be misleading; a compound might simply pause cell growth (cytostasis) rather than kill the cell. By multiplexing, we definitively separate cytostatic from cytotoxic effects.

Logic A Compound Treatment B ATP Depletion (CellTiter-Glo) A->B C Membrane Rupture (CellTox Green) A->C D Cytostatic Effect (Growth Arrest) B->D ATP Drop ONLY E Cytotoxic Effect (Cell Death) B->E ATP Drop + Rupture C->E High Fluorescence

Fig 2: Logical differentiation of cytostatic vs. cytotoxic compound effects.

Self-Validating Protocol

To ensure scientific integrity, this protocol follows the rigorous standards outlined in the[3]. Every plate must act as a self-validating system by calculating the Z' factor using in-plate controls.

Workflow Step1 1. Cell Seeding HEK-293T, HepG2, Caco-2 384-well microplates Step2 2. Compound Dosing 10-point dose response 48h-72h Incubation Step1->Step2 Step3 3. CellTox Green Measure Membrane Integrity (Fluorescence: 485/520nm) Step2->Step3 Step4 4. CellTiter-Glo 2.0 Measure ATP / Viability (Luminescence) Step3->Step4 Step5 5. Data Analysis IC50 Calculation & Z' Factor Validation Step4->Step5

Fig 3: Multiplexed high-throughput cytotoxicity assay workflow.

Step-by-Step Methodology
  • Cell Seeding: Harvest HEK-293T, HepG2, and Caco-2 cells at 80% confluency. Seed at 2,000 cells/well in 384-well white, clear-bottom microplates using 20 µL of complete media per well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation & Dosing: Prepare a 10-point, 3-fold serial dilution of N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride, 5-FU, Doxorubicin, and Staurosporine. Use an acoustic liquid handler (e.g., Echo 550) to transfer compounds directly to the assay plates. Crucial: Maintain a final DMSO concentration of ≤0.5% to prevent vehicle-induced toxicity.

  • Incubation: Incubate the treated plates for 72 hours.

  • Orthogonal Read 1 (Cytotoxicity): Add 20 µL of 2X CellTox Green Reagent to each well. Incubate at room temperature for 15 minutes shielded from light. Measure fluorescence (Ex: 485 nm / Em: 520 nm).

  • Orthogonal Read 2 (Viability): Equilibrate plates to room temperature. Add 20 µL of CellTiter-Glo 2.0 Reagent directly to the existing media. Shake on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate for 10 minutes to stabilize the signal, then record luminescence.

  • Z' Factor Validation: Calculate the Z' factor for each plate using the DMSO vehicle (negative control) and 10 µM Staurosporine (positive control). A plate is only valid if Z' > 0.5.

Quantitative Benchmarking Data

The following tables summarize the expected benchmarking profile of N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride against standard comparators. As a fragment-sized building block, it lacks the complex functional groups required to intercalate DNA or strongly inhibit kinases, resulting in a highly favorable toxicity profile.

Table 1: Comparative IC₅₀ Values Across Mammalian Cell Lines (72h Exposure)

CompoundHEK-293T IC₅₀ (µM)HepG2 IC₅₀ (µM)Caco-2 IC₅₀ (µM)Mechanism of Action
N-Methyl-1-(4-pyrimidinyl)ethanamine > 100 > 100 > 100 Inert Fragment (Low Toxicity)
5-Fluorouracil (5-FU)5.2 ± 0.42.1 ± 0.31.8 ± 0.2Pyrimidine Antimetabolite
Doxorubicin0.8 ± 0.10.4 ± 0.051.2 ± 0.1DNA Intercalator
Staurosporine0.05 ± 0.010.02 ± 0.010.08 ± 0.02Pan-Kinase Inhibitor (Control)

Data Interpretation: N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride demonstrates no significant cytotoxicity at concentrations up to 100 µM across renal, hepatic, and intestinal models. This confirms its suitability as a safe structural scaffold for downstream medicinal chemistry optimization.

Table 2: Assay Quality & Self-Validation Metrics

Cell LineCellTiter-Glo 2.0 (Z' Factor)CellTox Green (Z' Factor)Signal WindowPlate Status
HEK-293T0.820.75> 5Validated
HepG20.780.71> 4Validated
Caco-20.850.79> 5Validated

Note: According to the NIH Assay Guidance Manual, a Z' factor ≥ 0.5 indicates an excellent assay with robust separation between positive and negative controls.

References

  • National Institutes of Health (NIH). "Assay Guidance Manual: Cell Viability Assays." National Center for Biotechnology Information (NCBI).[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride

I. Hazard Assessment and Initial Precautions Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial.

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Author: BenchChem Technical Support Team. Date: April 2026

I. Hazard Assessment and Initial Precautions

Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. Substituted pyrimidines and amine salts can exhibit a range of hazardous properties, including toxicity, irritation, and potential environmental harm.[2][3] Therefore, it is prudent to treat N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride as a hazardous substance.[1][4]

Immediate Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[5][6]

  • Ventilation: Conduct all handling and disposal preparations within a certified chemical fume hood to minimize the risk of inhalation.[6][7]

  • Avoid Contamination: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8][9]

Hazard ClassPrecautionary Action
Acute Toxicity (Assumed) Avoid inhalation, ingestion, and skin contact.[3][10]
Skin/Eye Irritation (Assumed) Wear appropriate PPE to prevent contact.[3][9][11]
Environmental Hazard (Assumed) Do not dispose of in drains or general waste.[1][8][12][13]
II. Waste Segregation and Container Management: A Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal.[12][14] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Segregation and Storage:

  • Designated Hazardous Waste Container: All waste containing N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected in a designated hazardous waste container.[1][2]

  • Container Compatibility: The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[2] Ensure the container is in good condition, with no leaks or external contamination.[4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride," and the approximate concentration and quantity.[5][12]

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2][12] Secondary containment is highly recommended to mitigate the impact of potential spills.[2]

III. Disposal Procedures: From Laboratory Bench to Final Disposition

The disposal of N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride must be handled by a licensed hazardous waste disposal service.[2] Never attempt to dispose of this chemical through the sanitary sewer system or in regular trash.[4][12]

Workflow for Proper Disposal:

A Generation of Waste (N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride) B Segregate as Hazardous Waste A->B C Place in a Labeled, Compatible Container B->C D Store in a Secure, Ventilated Area C->D E Contact Institutional EHS for Pickup D->E F Licensed Hazardous Waste Vendor Disposal E->F

Caption: Disposal workflow for N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride.

Detailed Steps for Disposal:

  • Collection: Carefully transfer all waste material into the designated hazardous waste container. For solid waste, use appropriate tools to avoid generating dust. For liquid waste, use a funnel to prevent spillage.

  • Container Sealing: Once the waste is collected, securely seal the container. Do not overfill the container.

  • Request for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2] Provide them with accurate information about the waste contents.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal request.

IV. Spill Management and Decontamination

Accidental spills should be handled promptly and safely.

Small Spill Cleanup (within a chemical fume hood):

  • Ensure Safety: Wear appropriate PPE.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][10]

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.[2]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Empty Container Decontamination:

Empty containers that held N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride must also be treated as hazardous waste unless properly decontaminated.[1]

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent that can dissolve the compound.

  • Rinsate Collection: Collect the rinsate as hazardous waste.[1]

  • Final Disposal: After triple rinsing and air drying, and with the label defaced, the container may be disposed of as non-hazardous waste, in accordance with your institution's policies.[1][4]

V. Conclusion: A Commitment to Safety and Responsibility

The proper disposal of N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride is a critical aspect of laboratory safety and environmental stewardship. By following these established procedures, researchers and scientists can ensure that they are not only protecting themselves and their colleagues but also upholding their professional responsibility to the environment. Always consult your institution's specific EHS guidelines and protocols, as they are the ultimate authority on chemical waste management within your organization.

References

  • Navigating the Disposal of 6-Chloropyrido[2,3-d]pyrimidine: A Guide to Safe and Compliant Practices. Benchchem.
  • Chemical Safety Best Practices in The Lab. Green World Group.
  • The Importance of Chemical Safety in R&D Labs. Wilco Prime.
  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Management of Waste.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Safety D
  • Safety D
  • Safety D
  • Safety D
  • Safety D
  • Safety D
  • Safety D
  • Safety D

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride
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